Reutericyclin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSBVNLHSNSDF-LPQFERQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303957-69-9 | |
| Record name | Reutericyclin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reutericyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Lactobacillus reuteri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reutericyclin is a novel tetramic acid derivative produced by select strains of the probiotic bacterium Lactobacillus reuteri. First identified in strains isolated from sourdough, this unique low-molecular-weight antibiotic exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its discovery marked a significant finding, as it was the first of its kind to be chemically characterized from the Lactobacillus genus.[1] this compound functions as a proton ionophore, disrupting the transmembrane proton motive force of susceptible bacteria, leading to a bactericidal effect.[2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its physicochemical properties, biological activity, and the genetic determinants of its biosynthesis. Furthermore, it details the experimental protocols for the cultivation of L. reuteri, and the subsequent isolation and purification of this promising antimicrobial compound.
Discovery and Physicochemical Properties
The antimicrobial activity of Lactobacillus reuteri LTH2584 was first noted as being distinct from other known inhibitors like bacteriocins, reuterin, or organic acids.[5][6] This led to the targeted isolation of the active compound, which was named this compound.[7] Structural characterization revealed it to be a novel N-acylated tetramic acid.[5][6] this compound is a negatively charged, highly hydrophobic molecule.[5][6][8]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₄ | [8] |
| Molecular Mass | 349 Da | [5][6][7] |
| Chemical Nature | Negatively charged, highly hydrophobic | [5][6][8] |
| Classification | Tetramic acid derivative | [5][6] |
| Mode of Action | Proton Ionophore | [2][3][8] |
Biological Activity and Antimicrobial Spectrum
This compound demonstrates a broad inhibitory spectrum against Gram-positive bacteria, including notable food spoilage organisms and pathogens.[5][7] Its mode of action is bactericidal, and in some species like Lactobacillus sanfranciscensis, it can trigger cell lysis in a dose-dependent manner.[6][7] Gram-negative bacteria are generally resistant due to the protective outer lipopolysaccharide (LPS) membrane, which acts as a barrier to hydrophobic compounds.[2][8] However, LPS-mutant strains of Escherichia coli have been shown to be susceptible.[5][6][7]
| Target Organism | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| Lactobacillus spp. | 0.05 - 1 | [9] |
| Bacillus subtilis | 0.05 - 1 | [9] |
| Bacillus cereus | 0.05 - 1 | [9] |
| Enterococcus faecalis | 0.05 - 1 | [9] |
| Staphylococcus aureus | 0.05 - 1 | [9] |
| Listeria innocua | 0.05 - 1 | [9] |
| Clostridium difficile | 0.09 - 0.5 | [10] |
Genetic Determinants and Biosynthesis
The biosynthesis of this compound is governed by a specific gene cluster, indicating a complex enzymatic pathway.[1] This cluster was identified through comparative genomics of producing and non-producing L. reuteri strains and is located on a genomic island, suggesting its acquisition via horizontal gene transfer.[1][11][12] The core of this cluster contains genes for a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][8][11]
| Gene | Encoded Protein/Domain | Proposed Function in Biosynthesis | Reference |
| rtcN | Non-Ribosomal Peptide Synthetase (NRPS) | Contains condensation, adenylation (likely for D-leucine), and thiolation domains for incorporating the amino acid moiety. | [1][11][13] |
| rtcK | Polyketide Synthase (PKS) | Contains ketosynthase, acyl-carrier protein, and thioesterase domains for the assembly of the polyketide chain. | [1][11][13] |
| rtcA, rtcB, rtcC | PhlA, PhlB, PhlC Homologues | Believed to acetylate the tetramic acid core to form the final this compound molecule. | [1][11][14] |
| rtcT | Major Facilitator Superfamily (MFS) Transporter | Involved in the export of this compound and confers resistance to the producer strain. | [15] |
The proposed pathway involves the RtcN (NRPS) activating and loading D-leucine, which is then acylated.[14] Concurrently, RtcK (PKS) synthesizes a polyketide chain.[14] A Claisen condensation reaction followed by cyclization and offloading, likely catalyzed by the thioesterase domain of RtcK, forms the tetramic acid precursor.[14] Finally, the RtcABC enzyme complex is proposed to acetylate this precursor to yield the active this compound molecule.[14]
Experimental Protocols
Cultivation of Lactobacillus reuteri LTH2584
The production of this compound is highly influenced by culture conditions, particularly the composition of the growth medium.
-
Strain: Lactobacillus reuteri LTH2584 is the reference strain for this compound production.[5][7]
-
Medium: A modified MRS (mMRS) medium is used.[16] For a 2-liter culture, the medium contains:
-
Maltose: 20 g/L
-
Glucose: 10 g/L
-
Fructose: 10 g/L
-
Sodium acetate · 3H₂O: 5 g/L
-
Diammonium citrate: 4 g/L
-
Other standard MRS components.
-
-
Fatty Acid Influence: The supply of fatty acids in the growth medium has a strong effect on this compound production and its distribution between the producer cells and the culture supernatant.[6][7][16]
-
Incubation: Cultures are grown for 16 hours at 37°C.[16]
Isolation and Purification of this compound
This compound can be purified from both the cell pellet and the culture supernatant.[5][6][7] The following protocol is adapted from Gänzle et al. (2000).
-
Harvesting: Centrifuge the 2-liter culture to separate the cells from the supernatant. Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).[16]
-
Extraction:
-
Chromatography Series:
-
Gel Filtration: Apply the crude extract to a gel filtration column (e.g., Superdex 30) to separate components by size.[7]
-
Reversed-Phase Chromatography: Pool the active fractions and apply them to an RP-C8 column for separation based on hydrophobicity.[5][7]
-
Anion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column (e.g., MonoQ) to separate based on charge.[5][7]
-
Reversed-Phase HPLC: Perform a final purification step using reversed-phase high-pressure liquid chromatography (HPLC) to obtain this compound to homogeneity.[5][6][7]
-
Antimicrobial Activity Assay
A critical dilution assay is commonly used to quantify this compound activity.[1]
-
Indicator Strain: Lactobacillus sanfranciscensis DSM 20451 is used as a this compound-sensitive indicator strain.[1]
-
Procedure:
-
Prepare two-fold serial dilutions of the this compound-containing samples (e.g., purified fractions or culture supernatants) in mMRS medium in a microtiter plate.[1]
-
Inoculate the wells with the indicator strain to a cell count of approximately 10⁷ CFU/ml.[1]
-
Incubate the plate overnight at 37°C.
-
Determine the highest dilution that completely inhibits the growth of the indicator strain.
-
-
Quantification: Activity is often expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution showing complete inhibition.
Conclusion
The discovery and characterization of this compound from Lactobacillus reuteri have opened new avenues for the application of this probiotic species beyond its direct effects on gut health. As a well-defined, small-molecule antibiotic with a unique mode of action, this compound holds significant potential.[2] Its production in food matrices like sourdough suggests its utility as a natural biopreservative.[2][8] For drug development professionals, its potent activity against pathogens like Clostridium difficile makes it an attractive lead compound for developing novel therapeutics to combat challenging infections.[10][17] The detailed understanding of its biosynthetic pathway further provides opportunities for metabolic engineering to enhance yields or generate novel analogues with improved properties.
References
- 1. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. glpbio.com [glpbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
A Technical Guide to the Mechanism of Action of Reutericyclin as a Proton Ionophore
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reutericyclin is a unique tetramic acid derivative produced by certain strains of Lactobacillus reuteri, notably those isolated from sourdough fermentations.[1][2] It exhibits potent antimicrobial activity, primarily against a broad spectrum of Gram-positive bacteria, while Gram-negative bacteria, yeasts, and fungi are typically resistant.[1][3] This resistance in Gram-negative bacteria is attributed to the protective barrier of their outer membrane.[2][4] The bactericidal or bacteriostatic effect of this compound stems from its function as a proton ionophore, which disrupts the essential proton motive force (PMF) across the bacterial cytoplasmic membrane.[2][5] This guide provides an in-depth technical overview of the molecular mechanism, quantitative activity, and experimental characterization of this compound's action as a proton ionophore.
Chemical Properties and Structure-Activity Relationship
This compound is a negatively charged, highly hydrophobic molecule with the chemical formula C₂₀H₃₁NO₄.[3][4] Structurally, it is an N-acylated tetramic acid.[6] The antimicrobial efficacy of this compound and its analogs is intrinsically linked to their chemical structure, particularly the lipophilicity conferred by the acyl chain at the N1-position.
Key structure-activity relationship (SAR) findings include:
-
N1-Acyl Chain: The presence and length of the hydrophobic acyl chain are crucial for activity. Unsubstituted analogs lacking this chain are inactive.[7] Longer and more lipophilic acyl chains generally correlate with increased antibacterial potency.[7]
-
Polar Substituents: The introduction of polar or charged groups diminishes antimicrobial activity, likely by hindering the molecule's ability to partition into and traverse the hydrophobic lipid bilayer of the cell membrane.[7]
-
Stereochemistry: this compound exists as (R)- and (S)-isoforms. Some studies suggest that the (R)-isoform exhibits a broader spectrum of activity against Gram-positive bacteria compared to the (S)-isoform.[8][9]
The high hydrophobicity of this compound allows it to readily partition into the cytoplasmic membrane, which is a key factor in its potent activity at low micromolar concentrations.[1]
Mechanism of Action: Proton Ionophore Activity
This compound's primary mechanism of action is the dissipation of the transmembrane proton gradient (ΔpH), a critical component of the proton motive force (PMF).[1] Unlike pore-forming antimicrobials such as nisin, this compound does not create large, non-specific channels in the membrane.[1] Instead, it acts as a mobile proton carrier, shuttling protons across the cytoplasmic membrane and thereby short-circuiting the cell's bioenergetic machinery.
The proposed mechanism is as follows:
-
Protonation: In the acidic extracellular environment, the anionic headgroup of this compound becomes protonated.
-
Membrane Diffusion: The now-neutral, lipophilic this compound molecule diffuses across the cytoplasmic membrane into the more alkaline cytoplasm.
-
Deprotonation: Upon entering the cytoplasm, the higher pH causes the this compound molecule to release its proton.
-
Return to Outer Leaflet: The resulting anionic this compound is then driven back across the membrane to the outer leaflet by the negative-inside membrane potential (Δψ), ready to repeat the cycle.
This continuous shuttling of protons collapses the ΔpH, which in turn disrupts essential cellular processes that are dependent on the PMF, including ATP synthesis, nutrient transport, and flagellar motion.[10] The dissipation of ΔpH can also lead to a compensatory increase in the membrane potential (Δψ) as the cell attempts to maintain the overall PMF.[11] Ultimately, the collapse of the proton gradient leads to the inhibition of macromolecular synthesis and cell death.[7]
Visualizing the Proton Ionophore Mechanism
The following diagram illustrates the proposed mechanism of this compound as a proton shuttle across the bacterial cytoplasmic membrane.
Caption: this compound (R) acts as a proton shuttle, dissipating the ΔpH.
Quantitative Antimicrobial Activity
This compound is highly active against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) often in the sub-micromolar to low micromolar range. Its activity is enhanced at lower pH.[8]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | ATCC 23857 | >32 | >91.6 | [9] |
| Clostridium difficile | BAA 1803 | 0.09 - 0.5 | 0.26 - 1.43 | [9] |
| Enterococcus faecalis | ATCC 33186 | 16 | 45.8 | [9] |
| Lactobacillus sanfranciscensis | LTH2581 | 0.1 - 1.0 | 0.29 - 2.86 | [1] |
| Staphylococcus aureus | Newman | 1 - 2 | 2.86 - 5.72 | [7] |
| Staphylococcus aureus (MRSA) | N315 | 2 | 5.72 | [7] |
| Staphylococcus epidermidis | (Clinical Isolate) | Active | - | [8] |
| Streptococcus pyogenes | ATCC 700294 | 8 | 22.9 | [9] |
| Streptococcus pneumoniae | (Clinical Isolate) | 8 | 22.9 | [7] |
Note: MIC values can vary based on the specific strain, growth medium, and experimental conditions.
Experimental Protocols for Characterization
The proton ionophore activity of this compound can be experimentally verified by measuring its effects on the two components of the proton motive force: the transmembrane potential (Δψ) and the transmembrane pH gradient (ΔpH).
Measurement of Transmembrane Potential (Δψ) using DiSC₃(5)
The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a cationic fluorescent probe that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence.[5] Dissipation of the Δψ results in the release of the dye and a subsequent increase in fluorescence. Conversely, dissipation of the ΔpH (by a protonophore like this compound) can cause hyperpolarization (an increase in Δψ), leading to further quenching of the dye's fluorescence.[11]
Protocol:
-
Cell Preparation:
-
Culture the target Gram-positive bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).
-
Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05.[3]
-
-
Dye Loading and Equilibration:
-
Add KCl to the cell suspension to a final concentration of 100-200 mM and incubate with shaking for approximately 30 minutes at room temperature. This equilibrates the internal and external K⁺ concentrations.
-
Incubate in the dark with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the cell suspension to a cuvette in a fluorometer.
-
Set the excitation and emission wavelengths to 622 nm and 670 nm, respectively.[3]
-
Record the baseline fluorescence for approximately 100-200 seconds.
-
Add this compound (at its MIC or multiples thereof) and continue recording the fluorescence. A decrease in fluorescence indicates hyperpolarization due to ΔpH dissipation.
-
As a control, add a known proton ionophore like nigericin to observe a similar decrease in fluorescence.
-
Subsequently, add the K⁺ ionophore valinomycin (e.g., 1 µM) to dissipate the Δψ, which should result in a rapid increase in fluorescence (de-quenching).[11]
-
Measurement of Transmembrane pH Gradient (ΔpH) using cFDA-SE
Carboxyfluorescein diacetate succinimidyl ester (cFDA-SE) is a cell-permeable dye that is non-fluorescent until intracellular esterases cleave the acetate groups, releasing the pH-sensitive fluorophore carboxyfluorescein (cF). The fluorescence emission of cF is pH-dependent and can be used to measure the intracellular pH (pHᵢ). By comparing pHᵢ to the known extracellular pH (pHₑ), the ΔpH can be calculated (ΔpH = pHᵢ - pHₑ).
Protocol:
-
Cell Preparation and Staining:
-
Grow and harvest bacterial cells as described in section 5.1.
-
Resuspend the cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
Add cFDA-SE to a final concentration of 1-2 µM.
-
Incubate at 37°C for 10-15 minutes in the dark.
-
Add glucose (e.g., 10 mM final concentration) to energize the cells and allow them to extrude excess dye.
-
Wash the cells twice with buffer to remove external dye and resuspend in the final experimental buffer (e.g., 50 mM citrate buffer, pH 5.0, with 10 mM glucose).
-
-
Fluorescence Measurement and Calibration:
-
Place the stained cell suspension in a fluorometer. Set the excitation wavelengths to 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) and the emission wavelength to 520 nm.
-
Record the ratio of fluorescence intensities (F₄₉₀/F₄₄₀).
-
To calibrate the intracellular pH, create a standard curve by resuspending stained cells in buffers of known pH (e.g., pH 5.0 to 8.0) containing valinomycin (1 µM) and nigericin (1 µM) to equilibrate the internal and external pH.
-
Plot the F₄₉₀/F₄₄₀ ratio against the known pH values to generate a calibration curve.
-
-
Assessing this compound's Effect:
-
Record the baseline fluorescence ratio of energized, stained cells.
-
Add this compound and monitor the change in the fluorescence ratio over time. A decrease in the ratio indicates a drop in intracellular pH, signifying a collapse of the ΔpH.
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on the bacterial membrane potential.
Caption: Workflow for measuring this compound-induced membrane potential changes.
Conclusion
This compound's efficacy as an antimicrobial agent against Gram-positive bacteria is unequivocally linked to its role as a proton ionophore. By acting as a highly efficient proton shuttle, it dissipates the transmembrane proton gradient, a cornerstone of bacterial bioenergetics. This leads to a cascade of inhibitory effects, culminating in the cessation of growth and cell death. The detailed understanding of its mechanism of action, supported by quantitative activity data and robust experimental protocols, provides a solid foundation for its potential applications in food preservation and as a lead compound in the development of novel antibacterial therapies. For drug development professionals, the structure-activity relationship data offers valuable insights for designing synthetic analogs with improved potency and selectivity.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 4. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modulation of the Biological Activity of this compound: a Membrane-Active Antibiotic from Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Reutericyclin Tetramic Acid: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reutericyclin is a naturally occurring tetramic acid derivative produced by certain strains of the lactic acid bacterium Lactobacillus reuteri.[1][2] First isolated from sourdough cultures, this small molecule has garnered significant interest within the scientific community due to its potent and selective antimicrobial activity against a broad spectrum of Gram-positive bacteria.[1][3] Unlike many traditional antibiotics, this compound exhibits a novel mechanism of action, functioning as a proton ionophore that disrupts the transmembrane proton gradient, a mode of action that makes it an intriguing candidate for further investigation in the ongoing search for new antimicrobial agents.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a hydrophobic, negatively charged molecule with the molecular formula C₂₀H₃₁NO₄ and a molecular weight of 349.23 g/mol .[5][6][7] Its chemical structure was elucidated through spectroscopic investigations and confirmed by chemical synthesis.[8] The IUPAC name for this compound is (2R)-4-Acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one. The structure features a tetramic acid core, which is a key structural unit in many biologically active natural products.
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented in Table 1. While a precise experimental pKa and melting point have not been reported in the literature, its behavior as a weak acid has been established.
| Property | Value/Description | Reference |
| Molecular Formula | C₂₀H₃₁NO₄ | [9] |
| Molecular Weight | 349.23 g/mol | [5][6][7] |
| Appearance | White solid | |
| Charge | Negatively charged at physiological pH | [6] |
| Solubility | Hydrophobic; Soluble in isopropanol-water mixtures | [10] |
| pKa | Estimated to be between 2 and 3 | [4] |
| Melting Point | Not reported |
Biological Activity and Mechanism of Action
This compound exhibits a narrow but potent spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria.[1][3] Gram-negative bacteria, yeasts, and fungi are generally resistant due to the protective outer membrane of Gram-negative bacteria that prevents the hydrophobic this compound from reaching its target.[1][4]
Antimicrobial Spectrum
The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A selection of reported MIC values is provided in Table 2.
| Target Organism | Strain | MIC (mg/L) | Reference |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [5] |
| Bacillus subtilis | 0.05 - 1 | [1] | |
| Bacillus cereus | 0.05 - 1 | [1] | |
| Enterococcus faecalis | 0.05 - 1 | [1] | |
| Staphylococcus aureus | 0.05 - 1 | [1] | |
| Listeria innocua | 0.05 - 1 | [1] | |
| Clostridium difficile | 0.09 - 0.5 | [11] |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton motive force.[1][4] It acts as a proton ionophore, selectively dissipating the transmembrane proton potential (ΔpH).[1][4] This disruption of the proton gradient ultimately leads to the inhibition of essential cellular processes and cell death. Unlike pore-forming antibiotics, this compound does not create physical pores in the cell membrane.[1]
Caption: Mechanism of action of this compound as a proton ionophore.
Biosynthesis
This compound is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[9][12] The genetic determinants for its biosynthesis are located on a genomic island of 14 open reading frames (ORFs).
The proposed biosynthetic pathway is as follows:
-
Activation of D-leucine: The NRPS enzyme, RtcN, which contains a condensation domain, an adenylation domain specific for D-leucine, and a thiolation domain, activates D-leucine.
-
Polyketide chain extension: The PKS enzyme, RtcK, composed of a ketosynthase domain, an acyl-carrier protein domain, and a thioesterase domain, is responsible for the polyketide chain elongation.
-
Formation of the tetramic acid core: The activated D-leucine and the polyketide chain are condensed and cyclized to form the tetramic acid core.
-
Acetylation: The products of the rtcA, rtcB, and rtcC genes, which are homologous to diacetylphloroglucinol-biosynthetic proteins, are believed to acetylate the tetramic acid moiety to yield the final this compound molecule.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Lactobacillus reuteri
This protocol is based on the method described by Gänzle et al. (2000).[1][3]
1. Culture Conditions:
-
Culture Lactobacillus reuteri LTH2584 in a suitable medium such as modified MRS (mMRS) broth.
-
Incubate anaerobically at 37°C for 16-24 hours.
2. Cell Harvesting and Extraction:
-
Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Extract this compound from the cells using a solvent mixture such as 70% isopropanol.
-
Remove cell debris by centrifugation.
3. Purification:
-
Concentrate the supernatant containing this compound, for example, by rotary evaporation.
-
Perform a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge.
-
Further purify the active fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm) and collect the fractions corresponding to the this compound peak.
-
Confirm the purity and identity of the isolated compound by mass spectrometry and NMR spectroscopy.
Caption: Experimental workflow for the isolation and purification of this compound.
Determination of Mechanism of Action using Fluorescent Dyes
This protocol is adapted from the methodology described by Gänzle and Vogel (2003).[4]
1. Assessment of Membrane Permeabilization (Pore Formation):
-
Use the fluorescent dye Propidium Iodide (PI), which only enters cells with compromised membranes and fluoresces upon binding to DNA.
-
Wash bacterial cells and resuspend them in a suitable buffer (e.g., PBS).
-
Add PI to the cell suspension.
-
Add different concentrations of this compound to the cell suspension.
-
Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
2. Measurement of Transmembrane Proton Potential (ΔpH):
-
Use a pH-sensitive fluorescent probe such as 5(6)-carboxyfluorescein diacetate succinimidyl ester (cFDASE).
-
Load the bacterial cells with cFDASE.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer.
-
Add this compound and monitor the change in fluorescence, which corresponds to changes in the intracellular pH, allowing for the determination of ΔpH dissipation.
Conclusion
This compound tetramic acid represents a promising antimicrobial compound with a distinct chemical structure and a mechanism of action that differs from many conventional antibiotics. Its potent activity against Gram-positive bacteria, including some pathogenic species, makes it a subject of ongoing research for potential applications in food preservation and as a therapeutic agent. This technical guide has summarized the key chemical, physical, and biological properties of this compound, and has provided an overview of essential experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including detailed investigations into its in vivo efficacy, safety profile, and the potential for resistance development. The lack of comprehensive transcriptomic or proteomic studies on the bacterial response to this compound also presents an opportunity for future research to uncover potential secondary effects and broader cellular responses to the disruption of the proton motive force.
References
- 1. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specialized metabolite of Limosilactobacillus reuteri, mitigates risperidone-induced weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profgjung.com [profgjung.com]
- 8. researchgate.net [researchgate.net]
- 9. The First Low Molecular Weight Antibiotic from Lactic Acid Bacteria: this compound, a New Tetramic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Antimicrobial Spectrum of Reutericyclin Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reutericyclin, a unique tetramic acid derivative produced by Lactobacillus reuteri, has demonstrated significant antimicrobial activity, particularly against a wide array of Gram-positive bacteria.[1][2][3][4][5][6] Its efficacy extends to foodborne pathogens and spoilage organisms, positioning it as a compound of interest for both food preservation and potential therapeutic applications.[7][8] This document provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from various studies are consolidated for comparative analysis.
Antimicrobial Spectrum and Potency
This compound exhibits a potent inhibitory and often bactericidal effect against a broad range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) typically falling in the range of 0.05 to 1 mg/L.[1] Notably, its activity is retained against several antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] In contrast, Gram-negative bacteria, yeasts, and fungi are generally resistant to this compound, a phenomenon attributed to the protective barrier of the Gram-negative outer membrane.[7][8][9]
Quantitative Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria as reported in the literature.
| Bacterial Species | Strain | MIC (mg/L) | Reference |
| Bacillus subtilis | FAD109 | 0.14 - 0.3 | [1] |
| Bacillus cereus | - | 0.05 - 1 | [1][2][4][5][6] |
| Enterococcus faecalis | - | 0.05 - 1 | [1][4][5][6] |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [1] |
| Listeria innocua | - | - | [1][3][4][5][6] |
| Listeria ivanovii | - | 0.05 - 1 | [1] |
| Staphylococcus aureus | LTH1493 | - | [1] |
| Staphylococcus aureus (clinical isolates) | - | Active | [10] |
| Streptococcus pyogenes (clinical isolates) | - | Active | [10] |
| Clostridium difficile | (various strains) | 0.09 - 0.5 | [11] |
Note: A dash (-) indicates that the study reported activity but did not provide a specific MIC value.
Mechanism of Action: Proton Ionophore Activity
This compound's antimicrobial activity stems from its function as a proton ionophore.[7][8][9][12] This mechanism does not involve the formation of pores in the cell membrane.[9][13] Instead, this compound, an amphiphilic molecule, integrates into the cytoplasmic membrane of susceptible Gram-positive bacteria.[9] As a weak acid, it shuttles protons across the membrane, dissipating the transmembrane proton motive force (PMF), specifically the pH gradient (ΔpH).[9][13] This disruption of the PMF interferes with essential cellular processes that rely on this energy source, such as ATP synthesis and nutrient transport, ultimately leading to bacteriostasis or bactericidal effects.[7][8]
Caption: Mechanism of action of this compound as a proton ionophore.
Experimental Protocols
The determination of this compound's antimicrobial spectrum predominantly relies on susceptibility testing methods to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[14]
Materials:
-
Purified this compound stock solution (e.g., in isopropanol-water)[6]
-
Appropriate broth medium (e.g., modified MRS for Lactobacilli, Mueller-Hinton for others)[9][14]
-
Sterile 96-well microtiter plates[6]
-
Bacterial cultures in the early logarithmic growth phase[6]
-
Spectrophotometer (for optical density measurements)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate.[6] The concentration range should be selected to bracket the expected MIC.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 30°C for Lactobacillus, 37°C for Staphylococcus) for 16-24 hours.[6]
-
-
MIC Determination:
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates a potent and selective antimicrobial activity against a wide range of Gram-positive bacteria, including clinically relevant and food spoilage organisms. Its mechanism as a proton ionophore, which disrupts the essential proton motive force of the bacterial cell membrane, makes it an interesting candidate for further research and development. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's antimicrobial properties. Future investigations could focus on synergistic effects with other antimicrobials and the exploration of its therapeutic potential in various applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: biological activity, mode of action, and potential applications - ProQuest [proquest.com]
- 9. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Analogs of this compound as Prospective Candidates for Treatment of Staphylococcal Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Reutericyclin-Producing Strains of Lactobacillus reuteri
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of reutericyclin, a unique tetramic acid antibiotic produced by select strains of Lactobacillus reuteri. It delves into the core aspects of this compound production, including the genetic basis, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
This compound-Producing Strains and Production Levels
This compound production is a rare trait among Lactobacillus reuteri strains, with only a few isolates, primarily from sourdough environments, known to produce this antimicrobial compound. The most well-characterized producing strains include LTH2584, TMW1.106, TMW1.112, and TMW1.656, all of which were isolated from the same industrial sourdough.[1][2]
Factors Influencing this compound Production
The yield of this compound is significantly influenced by various environmental and nutritional factors. The composition of the growth medium, particularly the source of fatty acids, has a strong effect on both the production of this compound and its distribution between the producer cells and the culture supernatant.[1][3] Additionally, pH and temperature are critical parameters for optimizing production. While specific quantitative production yields in liquid culture are not extensively reported in the literature, a concentration of 5 mg/kg has been measured in sourdough fermented with a this compound-producing L. reuteri strain.
Genetic Basis of this compound Biosynthesis
The genetic blueprint for this compound production is located on a genomic island, suggesting its acquisition through horizontal gene transfer.[1][2] This island encompasses a 14-gene cluster, designated as the rtc locus, which orchestrates the biosynthesis, regulation, and transport of this compound.
At the heart of this biosynthetic pathway are a nonribosomal peptide synthetase (NRPS) encoded by the rtcN gene and a polyketide synthase (PKS) encoded by the rtcK gene.[1][2] The RtcN protein is responsible for incorporating an amino acid precursor, likely D-leucine, while the RtcK protein contributes a polyketide chain.[1] Further modification of the tetramic acid core is carried out by enzymes encoded by rtcA, rtcB, and rtcC, which are homologous to diacetylphloroglucinol-biosynthetic proteins.[1][2]
Regulatory and Resistance Mechanisms
The rtcRS Two-Component Regulatory System
The expression of the this compound biosynthetic gene cluster is thought to be controlled by a two-component regulatory system encoded by the rtcR and rtcS genes.[2][4] RtcS is the putative sensor histidine kinase that detects specific environmental signals, while RtcR is the cognate response regulator that, upon phosphorylation, likely binds to promoter regions within the rtc locus to modulate gene expression. Deletion of rtcRS has been shown to significantly reduce the expression of rtcP, a gene encoding an essential activating enzyme for the NRPS and PKS.[2] The precise environmental signals that activate the RtcS sensor kinase and the specific DNA binding sites for the RtcR response regulator are areas of ongoing research.
This compound Resistance
This compound-producing strains possess a self-resistance mechanism to avoid suicide. This resistance is primarily attributed to an ABC transporter, encoded by genes within the rtc gene cluster, which is believed to actively export this compound out of the cell.[2] Deletion of the genes encoding this transporter in a this compound-negative background renders the strain sensitive to externally added this compound.[2]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound, as well as for assessing its antimicrobial activity.
Cultivation of this compound-Producing Strains
L. reuteri strains for this compound production are typically cultured in a modified MRS (mMRS) medium.
-
Medium Composition (per liter):
-
10 g Tryptone
-
5 g Meat Extract
-
5 g Yeast Extract
-
10 g Maltose
-
5 g Fructose
-
5 g Glucose
-
2.6 g KH₂PO₄
-
4 g Diammonium Citrate
-
5 g Sodium Acetate · 3H₂O
-
-
Culture Conditions: Anaerobic incubation at 37°C for 16-24 hours.[1]
Extraction and Purification of this compound
The following protocol is adapted from the purification of this compound from L. reuteri LTH2584.[1][3]
4.2.1. Extraction from Culture Supernatant
-
Ammonium Sulfate Precipitation: Add 60% (w/w) ammonium sulfate to 1 liter of cell-free culture supernatant.
-
Incubation and Centrifugation: Store the mixture at 0°C for 1 hour and then centrifuge at 3,000 x g for 30 minutes.
-
Resuspension: Recover the pellet and the surface pellicle and dissolve them in 200 ml of deionized water.
-
Further Purification: Proceed with the purification steps as described for the cell extract (Section 4.2.2, step 5 onwards).
4.2.2. Extraction from Cell Pellet
-
Cell Harvesting: Harvest cells from a 2-liter culture by centrifugation at 200 x g for 30 minutes.
-
Cell Washing: Wash the cell pellet once with 50 mM phosphate buffer (pH 2.5).
-
Extraction: Extract this compound from the cells with 500 ml of 50 mM phosphate buffer (pH 6.5) containing 30% (w/w) isopropanol.
-
Phase Separation: Add NaCl to the cell extract to saturation and collect the organic phase.
-
Solvent Evaporation: Evaporate the organic phases to dryness using a rotary evaporator.
-
Resuspension: Resuspend the pellet in 10 ml of isopropanol-water (80:20).
-
Gel Filtration: Apply the resuspended pellet to a gel filtration column for initial purification.
-
Reversed-Phase Chromatography (RP-C8): Further purify the active fractions from gel filtration on a preparative RP-C8 column.
-
Anion-Exchange Chromatography: For supernatant extracts, an additional purification step using a MonoQ anion-exchange column may be required.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Perform final purification by rechromatography on an RP-C18 HPLC column.[1]
Quantification of this compound
4.3.1. Critical Dilution Bioassay
This method quantifies the antimicrobial activity of this compound against a sensitive indicator strain.[1]
-
Indicator Strain: Lactobacillus sanfranciscensis ATCC 27651.
-
Preparation of Serial Dilutions: Prepare twofold serial dilutions of the this compound-containing sample in mMRS4 medium in a microtiter plate.
-
Inoculation: Inoculate the wells with the indicator strain to a final cell count of approximately 10⁷ CFU/ml.
-
Incubation: Incubate the microtiter plate overnight at 30°C.
-
Growth Assessment: Measure the optical density at 595 nm (OD₅₉₅) to determine the growth of the indicator strain.
-
Calculation of Activity: The amount of analyte resulting in 50% growth inhibition is defined as d₅₀. The antimicrobial activity is calculated as 1/d₅₀ and expressed as arbitrary units (AU) per milliliter.[1]
4.3.2. High-Performance Liquid Chromatography (HPLC) Quantification
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 by 6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile-H₂O-Trifluoroacetic acid (TFA) (85:15:0.1).[1]
-
Flow Rate: 1 ml/min.[1]
-
Detection: UV detection at a wavelength determined by the UV spectrum of purified this compound.
-
Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock: Prepare a stock solution of purified this compound in isopropanol-water (80:20) at a concentration of 3 mg/ml.[1]
-
Preparation of Test Plates: In a microtiter plate, prepare serial dilutions of the this compound stock solution in the appropriate growth medium for the target bacterial strain.
-
Inoculation: Inoculate the wells with the target bacterium at a standardized cell density (e.g., 10⁵-10⁶ CFU/ml).
-
Incubation: Incubate the plate under optimal growth conditions for the target bacterium.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[1]
Quantitative Data
Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the MIC values of purified this compound against a range of Gram-positive bacteria.
| Bacterial Species | Strain | MIC (mg/L) | Reference |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [1] |
| Bacillus subtilis | 0.05 - 1 | [1] | |
| Bacillus cereus | 0.05 - 1 | [1] | |
| Enterococcus faecalis | 0.05 - 1 | [1] | |
| Staphylococcus aureus | 0.05 - 1 | [1] | |
| Listeria innocua | 0.05 - 1 | [1] | |
| Clostridium difficile | 0.09 - 0.5 | [5] |
Visualizations
Signaling and Biosynthetic Pathways
Caption: Regulation and biosynthesis of this compound in L. reuteri.
Experimental Workflows
Caption: Workflow for this compound purification and analysis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of Reutericyclin: A Key Antimicrobial in Sourdough Ecosystems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Reutericyclin, a unique tetramic acid derivative produced by certain strains of Lactobacillus reuteri, plays a pivotal role in the microbial ecology of sourdough fermentations. This antimicrobial compound exhibits a potent and selective activity against a range of Gram-positive bacteria, including common sourdough inhabitants and spoilage organisms. Its production confers a significant competitive advantage to the producing L. reuteri strains, contributing to their stable persistence in the complex and dynamic sourdough environment. This technical guide provides a comprehensive overview of the natural function of this compound, detailing its biosynthesis, mechanism of action, and ecological significance. It further presents detailed experimental protocols for the study of this compound and its effects, along with quantitative data on its antimicrobial activity and production. This document is intended to serve as a valuable resource for researchers in microbiology, food science, and drug development, offering insights into a naturally occurring antimicrobial with potential applications in food preservation and beyond.
Introduction
Sourdough fermentation is a traditional method of leavening bread that relies on a stable symbiotic culture of lactic acid bacteria (LAB) and yeasts. The microbial composition of sourdough is a complex ecosystem where various species compete for nutrients and space. In this competitive environment, the production of antimicrobial compounds is a key strategy for survival and dominance. Lactobacillus reuteri, a heterofermentative LAB, is a common inhabitant of sourdough and is known for its ability to produce a variety of antimicrobial compounds, including the low-molecular-weight antibiotic, this compound.[1]
This compound is a negatively charged, highly hydrophobic molecule with a molecular mass of 349 Da.[2][3] Its production is not a common trait among lactobacilli, making the strains that do produce it of particular interest for their ecological success.[2] Studies have shown that this compound-producing L. reuteri can persist in industrial sourdough fermentations for over a decade, highlighting the potent selective pressure exerted by this compound.[4] This guide will delve into the multifaceted role of this compound in shaping the microbial landscape of sourdough.
Biosynthesis and Regulation of this compound
The production of this compound is genetically encoded by a dedicated gene cluster, designated rtc. This cluster is located on a genomic island, suggesting its acquisition by L. reuteri through horizontal gene transfer.[5] The core biosynthetic genes include those for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).
The this compound Biosynthesis Gene Cluster (rtc)
The rtc gene cluster comprises a set of genes responsible for the synthesis, transport, and regulation of this compound. Key genes and their putative functions are:
-
rtcN : Encodes a nonribosomal peptide synthetase (NRPS) responsible for the incorporation of d-leucine into the this compound backbone.[5]
-
rtcK : Encodes a polyketide synthase (PKS) that contributes to the formation of the tetramic acid ring structure.[5]
-
rtcA, rtcB, rtcC : These genes encode proteins homologous to PhlA, PhlB, and PhlC, which are involved in the acylation of the tetramic acid moiety.[5]
-
rtcT : Encodes a transport protein likely involved in the secretion of this compound and conferring resistance to the producer strain.[5]
-
rtcR, rtcS : These genes encode putative regulatory proteins that may control the expression of the biosynthetic genes.[5]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a hybrid NRPS/PKS pathway. The RtcN protein likely activates and incorporates d-leucine, while RtcK synthesizes the polyketide chain. These intermediates are then condensed and cyclized to form the core tetramic acid structure. Subsequent modification by the products of rtcA, rtcB, and rtcC leads to the final acylated this compound molecule.
Regulation of this compound Production
The regulation of this compound biosynthesis is not yet fully understood, but evidence suggests the involvement of the rtcR and rtcS genes. Deletion of these genes has been shown to impact the expression of other genes within the rtc cluster.[5] Furthermore, there is evidence for a positive feedback mechanism, where the presence of this compound appears to upregulate the expression of the biosynthetic genes.[5]
Figure 1: Proposed regulatory and biosynthetic pathway of this compound.
Mechanism of Antimicrobial Action
This compound's antimicrobial activity stems from its function as a proton-ionophore.[4][6] It is a highly hydrophobic molecule that readily partitions into the cytoplasmic membranes of susceptible bacteria.[3][4]
Once embedded in the membrane, this compound acts as a proton shuttle, dissipating the transmembrane proton motive force (PMF). The PMF is essential for vital cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. By disrupting the proton gradient, this compound effectively short-circuits the cell's energy production and transport systems, leading to growth inhibition (bacteriostatic) or cell death (bactericidal).[4][6] This mode of action is particularly effective against Gram-positive bacteria, whose cell envelope lacks the protective outer membrane found in Gram-negative bacteria.[4][7]
Figure 2: Mechanism of action of this compound as a proton-ionophore.
Ecological Function in Sourdough
The production of this compound provides a distinct ecological advantage to L. reuteri in the competitive sourdough environment. Its primary functions are:
-
Inhibition of Competitors: this compound exhibits a broad inhibitory spectrum against other Gram-positive bacteria, including various Lactobacillus species that are common in sourdough, such as Lactobacillus sanfranciscensis.[2][3][8] This allows the this compound-producing strain to outcompete its rivals for essential nutrients and space.
-
Control of Spoilage Organisms: The antimicrobial activity of this compound extends to spoilage bacteria like Bacillus subtilis and Bacillus cereus, which can cause "ropiness" in bread.[2][3][7] Its presence can therefore contribute to the overall quality and shelf-life of the final baked product.
-
Stable Persistence: The ability to inhibit competitors is a key factor in the long-term persistence of this compound-producing L. reuteri strains in continuously propagated sourdoughs.[4] This stability is crucial for maintaining a consistent fermentation process and product quality.
It is noteworthy that Gram-negative bacteria and yeasts, which are also members of the sourdough microbiota, are generally resistant to this compound.[3][7] This selective activity allows L. reuteri to target its direct competitors without disrupting the entire microbial community, particularly the essential yeast population responsible for leavening.
Quantitative Data
The efficacy of this compound is demonstrated by its low minimum inhibitory concentrations (MICs) against a range of bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (mg/L) | Reference |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 - 0.2 | [3] |
| Lactobacillus sp. | Sourdough Isolate | 0.3 - 0.7 | [3] |
| Bacillus subtilis | DSM 347 | 0.14 | [3] |
| Bacillus cereus | DSM 318 | 0.07 | [3] |
| Enterococcus faecalis | DSM 20478 | 0.05 | [3] |
| Staphylococcus aureus | LTH 1493 | 0.3 | [3] |
| Listeria innocua | DSM 20649 | 0.14 | [3] |
| Escherichia coli (LPS mutant) | F515 | 3.0 | [3] |
| Saccharomyces cerevisiae | > 10 | [7] |
Table 2: this compound Production in Sourdough
| Sourdough Condition | This compound Concentration | Reference |
| Wheat dough fermented with L. reuteri | 5 mg/kg |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol for this compound Purification from L. reuteri Culture
Objective: To purify this compound from L. reuteri culture supernatant for subsequent characterization and bioassays.
Materials:
-
L. reuteri culture grown in mMRS broth
-
Ammonium sulfate
-
Deionized water
-
Isopropanol
-
Tris-HCl buffer (25 mM, pH 8.0)
-
NaCl
-
Centrifuge and appropriate tubes
-
Gel filtration column (e.g., Superdex 30)
-
Reversed-phase C8 chromatography column
-
Anion-exchange column (e.g., MonoQ)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Culture Preparation: Grow the this compound-producing L. reuteri strain in mMRS broth at 37°C for 16-24 hours.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
-
Ammonium Sulfate Precipitation: To 1 liter of culture supernatant, add ammonium sulfate to 60% saturation. Stir gently at 4°C for 1 hour.
-
Collection of Precipitate: Centrifuge at 3,000 x g for 30 minutes. Collect the pellet and the surface pellicle.
-
Resuspension: Dissolve the collected material in 200 ml of deionized water.
-
Solvent Extraction: Add an equal volume of isopropanol to the resuspended material. Mix thoroughly and centrifuge to separate the phases. Collect the isopropanol phase.
-
Gel Filtration Chromatography: Apply the isopropanol extract to a gel filtration column equilibrated with an appropriate buffer (e.g., 20% isopropanol in water) to separate molecules based on size. Collect fractions and test for antimicrobial activity.
-
Reversed-Phase Chromatography (RPC): Pool the active fractions and apply them to a C8 RPC column. Elute with a gradient of acetonitrile in water. Collect fractions and identify active fractions.
-
Anion-Exchange Chromatography: Further purify the active fractions on an anion-exchange column using a salt gradient (e.g., NaCl in Tris-HCl buffer with 25% isopropanol).
-
Final Purification by HPLC: Desalt the active fractions and perform a final purification step using a C18 reversed-phase HPLC column. Elute with an isocratic mobile phase of acetonitrile:water:TFA (e.g., 85:15:0.1).
-
Verification: Confirm the purity and identity of this compound using mass spectrometry.
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Purified this compound stock solution (e.g., in 80% isopropanol)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium for the target microorganism (e.g., mMRS for lactobacilli)
-
Overnight culture of the target microorganism
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. Ensure the final solvent concentration is not inhibitory to the test organism. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Inoculum Preparation: Dilute the overnight culture of the target microorganism in the growth medium to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 30°C for 24-48 hours for sourdough lactobacilli).
-
Reading the Results: Determine the MIC as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for Quantification of this compound in Sourdough by HPLC
Objective: To quantify the concentration of this compound in a sourdough sample.
Materials:
-
Sourdough sample
-
Isopropanol
-
Saturated NaCl solution
-
Centrifuge and tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard of known concentration
Procedure:
-
Extraction:
-
Homogenize a known weight of sourdough (e.g., 10 g) with 30% isopropanol (e.g., 30 mL).
-
Shake vigorously for 1 hour at room temperature.
-
Centrifuge at 10,000 x g for 20 minutes.
-
Collect the supernatant.
-
Add NaCl to the supernatant to saturation and mix.
-
Centrifuge to separate the phases and collect the upper organic (isopropanol) phase.
-
-
Sample Preparation:
-
Evaporate the isopropanol under a stream of nitrogen or in a rotary evaporator.
-
Re-dissolve the residue in a known volume of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile:water:TFA (e.g., 85:15:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Integrate the peak area corresponding to this compound in the sourdough sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow for Studying Microbial Competition in Sourdough
Objective: To assess the competitive advantage of a this compound-producing L. reuteri strain against a sensitive competitor in a sourdough environment.
Figure 3: Experimental workflow for studying microbial competition.
Conclusion and Future Perspectives
This compound is a key determinant of the ecological fitness of Lactobacillus reuteri in sourdough ecosystems. Its potent and selective antimicrobial activity allows it to effectively suppress competitors, contributing to the stable persistence of the producer organism. The elucidation of its biosynthetic pathway and mechanism of action has provided valuable insights into microbial interactions in complex food matrices.
For drug development professionals, this compound represents an interesting lead compound. Its unique structure, stability, and specific mode of action against Gram-positive bacteria, including some pathogens, make it a candidate for further investigation. Future research should focus on a more detailed understanding of the regulation of this compound biosynthesis, the potential for synergistic interactions with other antimicrobials, and the exploration of its efficacy in various food and clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for such future endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]
- 5. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reutericyclin: A Technical Guide to its Molecular and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reutericyclin is a novel antimicrobial compound produced by certain strains of the lactic acid bacterium Lactobacillus reuteri. Structurally classified as a tetramic acid derivative, it has garnered significant interest for its potent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the molecular formula, chemical characteristics, experimental protocols, and key biological pathways associated with this compound. All quantitative data is presented in structured tables for ease of reference, and logical relationships are visualized through diagrams.
Molecular and Chemical Properties
This compound is a hydrophobic and negatively charged molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₄ | [1] |
| Molecular Weight | 349.47 g/mol | [2] |
| IUPAC Name | (2R)-4-Acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | N/A |
| CAS Number | 303957-69-9 | N/A |
| Appearance | Not specified in literature | N/A |
| pKa | 2-3 | N/A |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [3][4] |
| Stability | Stable at acidic pH (activity increases at lower pH). Heat- and pressure-stable. | [4][5] |
| Stereochemistry | Exists as (R)- and (S)-isoforms at the C5 position. | [5] |
Experimental Protocols
Purification of this compound from Lactobacillus reuteri
The following protocol is a summary of established methods for the isolation and purification of this compound from L. reuteri cultures.[6][7]
1. Culture and Harvest:
-
Culture Lactobacillus reuteri in a suitable broth medium (e.g., mMRS) supplemented with a fatty acid source like Tween 80 or oleic acid to enhance production.
-
Incubate under optimal conditions (e.g., 37°C for 16-24 hours).
-
Harvest bacterial cells by centrifugation.
2. Extraction:
-
Wash the cell pellet with a suitable buffer.
-
Extract this compound from the cells using a solvent mixture, such as isopropanol in an aqueous buffer.
-
Separate the organic and aqueous phases. This compound will be in the organic phase.
-
For extraction from the supernatant, a salt precipitation (e.g., with ammonium sulfate) can be used to concentrate the compound before solvent extraction.[6]
3. Purification:
-
Gel Filtration Chromatography: Further purify the crude extract using a gel filtration column to separate molecules based on size.
-
Reversed-Phase Chromatography (RPC): Employ preparative RP-C8 or RP-C18 columns for high-resolution purification based on hydrophobicity.
-
Anion-Exchange Chromatography: This step can be used to further purify the negatively charged this compound.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reversed-phase HPLC is recommended to achieve high purity.
4. Characterization:
-
Mass Spectrometry: Determine the molecular mass of the purified compound using electrospray ionization mass spectrometry (ESI-MS).[2]
A generalized workflow for the purification process is illustrated below.
Biosynthesis of this compound
This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1] The key enzymes involved are encoded by the rtc gene cluster.
The proposed biosynthetic pathway is as follows:
-
RtcN (NRPS): Activates a molecule of leucine.
-
RtcK (PKS): A type I PKS that catalyzes the condensation of a decanoic acid precursor with the activated leucine.
-
Cyclization: The resulting intermediate undergoes cyclization to form the tetramic acid core.
-
Acylation: The RtcABC enzyme complex is believed to catalyze the final acylation step, leading to the formation of this compound.
The logical flow of the biosynthesis is depicted in the following diagram.
Mechanism of Action
This compound exhibits its antimicrobial activity by acting as a proton ionophore. This mechanism disrupts the proton motive force across the cytoplasmic membrane of susceptible Gram-positive bacteria, leading to cell death.
The key steps in its mechanism of action are:
-
Insertion into Membrane: The hydrophobic nature of this compound facilitates its insertion into the bacterial cytoplasmic membrane.
-
Proton Shuttling: In the acidic environment outside the bacterial cell, the negatively charged this compound molecule can become protonated.
-
Proton Release: This protonated form diffuses across the membrane and releases the proton into the more alkaline cytoplasm.
-
Dissipation of Proton Gradient: This shuttling of protons dissipates the transmembrane pH gradient (ΔpH), a critical component of the proton motive force.
-
Cellular Energetics Collapse: The collapse of the proton motive force disrupts essential cellular processes that rely on it, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.
The signaling pathway for the mechanism of action is illustrated below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. escholarship.org [escholarship.org]
- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies and Characterization of Reutericyclin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on reutericyclin, a novel tetramic acid derivative with potent antimicrobial properties. Discovered in sourdough isolates of Lactobacillus reuteri, this compound has garnered interest for its potential applications in food preservation and as a therapeutic agent. This document delves into its initial characterization, mechanism of action, biosynthesis, and antimicrobial spectrum, presenting key data and experimental methodologies from seminal studies.
Discovery and Initial Characterization
This compound was first identified as a low-molecular-weight antibiotic produced by Lactobacillus reuteri LTH2584, a strain isolated from an industrial sourdough.[1][2] This discovery was significant as the antimicrobial activity could not be attributed to previously known inhibitors from lactic acid bacteria, such as bacteriocins or reuterin.[3] Early characterization revealed this compound to be a negatively charged, highly hydrophobic molecule with a molecular mass of 349 Da.[3][4] Structural elucidation identified it as a novel tetramic acid derivative, chemically distinct from other antimicrobial compounds produced by lactic acid bacteria.[2][4] The molecular formula of this compound is C₂₀H₃₁NO₄.[5] It is an amphiphilic molecule, possessing a hydrophilic, negatively charged head group and two hydrophobic side chains.[2] this compound is also a weak acid with a pKa between 2 and 3, and its antimicrobial activity is enhanced at lower pH levels.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | References |
| Molecular Mass | 349 Da | [2][3][4] |
| Molecular Formula | C₂₀H₃₁NO₄ | [5] |
| Chemical Class | Tetramic Acid Derivative | [3][4] |
| Charge | Negatively charged | [3][4] |
| Solubility | Highly hydrophobic | [3][4] |
| Acidity (pKa) | 2-3 | [6] |
| Optimal pH for Activity | Lower pH enhances activity | [2][6] |
| Stability | Heat- and pressure-stable | [1] |
Antimicrobial Spectrum and Activity
Early studies established that this compound exhibits a broad spectrum of inhibitory activity against Gram-positive bacteria.[6] This includes various species of Lactobacillus, as well as food spoilage organisms and pathogens like Bacillus subtilis, Bacillus cereus, Enterococcus faecalis, Staphylococcus aureus, and Listeria innocua.[3] Conversely, Gram-negative bacteria, yeasts, and fungi are generally resistant to this compound.[6][7] This resistance in Gram-negative bacteria is attributed to the permeability barrier of their outer membrane.[6][7] The mode of action is primarily bactericidal against susceptible strains such as Lactobacillus sanfranciscensis, Staphylococcus aureus, and Bacillus subtilis.[4] In a dose-dependent manner, it can also trigger the lysis of L. sanfranciscensis cells.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-Positive Bacteria
| Bacterial Strain | MIC (mg/L) | References |
| Lactobacillus sanfranciscensis | 0.1 - 1 | [6] |
| Lactobacillus plantarum | 0.1 - 1 | [6] |
| Bacillus subtilis | 0.05 - 1 | [8] |
| Bacillus cereus | 0.05 - 1 | [8] |
| Enterococcus faecalis | 0.05 - 1 | [8] |
| Staphylococcus aureus | 0.05 - 1 | [8] |
| Listeria innocua | 0.05 - 1 | [8] |
| Clostridium difficile (stationary phase) | 0.09 - 0.5 | [1] |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the cell membrane's proton motive force.[6][9] It acts as a proton ionophore, selectively dissipating the transmembrane proton potential (ΔpH) without forming pores in the cytoplasmic membrane.[6][9] This action is comparable to that of other weak organic acids used in food preservation.[6] By collapsing the proton gradient, this compound disrupts essential cellular processes that rely on the proton motive force, such as ATP synthesis and nutrient transport, ultimately leading to cell death in sensitive bacteria.[7]
Caption: Mechanism of action of this compound as a proton ionophore.
Biosynthesis of this compound
The biosynthesis of this compound is governed by a gene cluster containing a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[5][10] This genetic locus, referred to as the rtc gene cluster, comprises approximately 14 open reading frames that encode the enzymes responsible for synthesis, regulation, and transport.[10][11] The proposed pathway involves the selection and activation of D-leucine by the NRPS enzyme RtcN.[12] The PKS enzyme, RtcK, then likely catalyzes a decarboxylative Claisen condensation with a C10 fatty acid precursor, which originates from the cell's general fatty acid metabolism.[12] Subsequent cyclization and acetylation steps, potentially involving the PhlABC homologues RtcA, RtcB, and RtcC, lead to the final this compound molecule.[11][12]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Purification of this compound
The following is a generalized protocol for the purification of this compound from L. reuteri LTH2584 cultures, based on early methodologies.[3][4]
References
- 1. glpbio.com [glpbio.com]
- 2. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds [mdpi.com]
- 3. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Reutericyclin in Food Preservation and Shelf-Life Extension
Introduction
Reutericyclin is a novel tetramic acid derivative produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus reuteri), notably those isolated from sourdough environments.[1][2] It is a hydrophobic, negatively charged molecule with a molecular mass of 349 Da.[2][3] As a natural antimicrobial compound, this compound presents significant potential for application in the food industry as a biopreservative to enhance safety and extend the shelf-life of various food products.
Mechanism of Action
This compound exhibits a bactericidal or bacteriostatic effect primarily against Gram-positive bacteria.[1] Its mode of action is attributed to its function as a proton-ionophore.[1] this compound disrupts the transmembrane proton motive force by dissipating the pH gradient across the cytoplasmic membrane of susceptible bacteria, which ultimately leads to cell death. This targeted action on the cell membrane makes it an effective antimicrobial agent.[1]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against numerous Gram-positive foodborne pathogens and spoilage organisms.[2][3] Notably, it is effective against species of Lactobacillus, Bacillus, Enterococcus, Staphylococcus, and Listeria.[2][3] However, Gram-negative bacteria, yeasts, and fungi are generally resistant to this compound due to the protective barrier of the outer membrane in Gram-negative bacteria, which prevents the hydrophobic molecule from reaching its target.[1] The inhibitory activity of this compound is influenced by environmental factors such as pH and salt concentration, with increased efficacy observed at lower pH and higher salt concentrations.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Microorganisms
| Microorganism | Strain | MIC (mg/L) | Reference |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 | [3] |
| Bacillus subtilis | FAD 109 | 0.14 - 0.3 | [2] |
| Bacillus cereus | DSM 31 | ~0.5 | [2] |
| Enterococcus faecalis | DSM 20478 | ~1.0 | [2] |
| Staphylococcus aureus | LTH 1493 | ~0.25 | [2] |
| Listeria innocua | LTH 1779 | ~0.5 | [2] |
Applications in Food Preservation
The primary documented application of this compound is in the prevention of "ropy" spoilage in bread, a condition caused by Bacillus species. The use of this compound-producing L. reuteri in sourdough has been shown to effectively inhibit the growth of these spoilage bacteria.[2] Studies have demonstrated that this compound can be produced in situ in sourdough at concentrations of approximately 5 mg/kg, which is sufficient to exert its antimicrobial effect.
While direct applications of purified this compound in other food matrices such as dairy and meat products are not yet extensively documented in scientific literature, its known efficacy against common spoilage and pathogenic bacteria like Listeria monocytogenes and Staphylococcus aureus suggests a strong potential for use in a wider range of food products.[2][4]
Toxicology and Regulatory Status
Currently, there is limited publicly available information specifically addressing the toxicology of purified this compound for use as a food additive. Consequently, this compound does not have a formal Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA). However, the producing organism, Limosilactobacillus reuteri, has a long history of safe use in probiotic supplements and fermented foods. Further toxicological studies are required to establish a comprehensive safety profile for purified this compound and to pursue regulatory approval for its direct addition to food products.
Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.
a. Materials
-
Purified this compound
-
Target Gram-positive bacterial strain (e.g., Listeria monocytogenes ATCC 19115)
-
Appropriate broth medium (e.g., Brain Heart Infusion (BHI) broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
b. Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the target bacterium in BHI broth overnight at 37°C. Dilute the overnight culture in fresh BHI broth to achieve a starting optical density (OD₆₀₀) of 0.05, which corresponds to approximately 10⁸ CFU/mL. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile BHI broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no this compound).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (wells 1-12).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the OD₆₀₀ of each well.
2. Protocol for Challenge Study of this compound in a Food Matrix (e.g., Soft Cheese)
This protocol outlines a challenge study to evaluate the efficacy of this compound in controlling the growth of a target pathogen in a food product.
a. Materials
-
Soft cheese samples
-
Purified this compound
-
Target pathogen (e.g., Listeria monocytogenes)
-
Sterile stomacher bags
-
Stomacher
-
Appropriate selective agar plates (e.g., PALCAM agar for L. monocytogenes)
-
Incubator
b. Procedure
-
Preparation of Inoculum: Prepare a culture of L. monocytogenes as described in the MIC protocol, and adjust the concentration to approximately 10⁴ CFU/mL in sterile saline.
-
Sample Preparation and Inoculation:
-
Divide the soft cheese samples into two groups: control and this compound-treated.
-
For the treated group, incorporate this compound into the cheese at a predetermined concentration (e.g., 10 mg/kg).
-
Inoculate both control and treated cheese samples with the L. monocytogenes suspension to achieve a final concentration of approximately 100 CFU/g.
-
-
Storage: Package the cheese samples and store them under refrigeration (4°C) for a specified period (e.g., 21 days).
-
Microbiological Analysis:
-
At regular intervals (e.g., day 0, 3, 7, 14, and 21), take a 10 g sample from each group.
-
Homogenize the sample in 90 mL of sterile peptone water using a stomacher.
-
Perform serial dilutions and plate onto PALCAM agar.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies to determine the concentration of L. monocytogenes in CFU/g.
-
-
Data Analysis: Compare the growth of L. monocytogenes in the this compound-treated samples to the control samples over the storage period to determine the inhibitory effect of this compound.
3. Protocol for Quantification of this compound in a Food Matrix
This protocol describes a method for extracting and quantifying this compound from a food matrix using High-Performance Liquid Chromatography (HPLC).
a. Materials
-
Food sample containing this compound
-
This compound standard
-
Acetonitrile
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column and a UV detector
b. Procedure
-
Extraction:
-
Homogenize 10 g of the food sample with 20 mL of acetonitrile/water (80:20, v/v).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of methanol/water (10:90, v/v).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the food matrix.
-
Visualizations
Caption: Workflow for MIC Determination of this compound.
Caption: Workflow for Food Challenge Study.
Caption: Mechanism of Action of this compound.
References
- 1. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Studying the Effect of Reutericyclin on Gut Microbiota Composition
Introduction
Reutericyclin is a unique, non-proteinaceous antimicrobial compound produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus reuteri).[1][2][3] It exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2][4] The mechanism of action involves its function as a proton ionophore, which dissipates the bacterial transmembrane proton motive force, leading to bacteriostatic or bactericidal effects.[4][5] Gram-negative bacteria are generally resistant due to the protective outer membrane.[4] Given its targeted antimicrobial activity, this compound is a compound of significant interest for its potential to modulate the gut microbiota. Understanding its precise effects is crucial for developing novel therapeutics, probiotics, and targeted antimicrobial strategies.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the impact of this compound on the composition and function of the gut microbiota.
Summary of Known Effects and Data Presentation
Recent in vivo studies have begun to elucidate the impact of orally administered this compound on the gut microbiome. A study using a murine model demonstrated that (S)-reutericyclin treatment led to a significant shift in the gut microbiota composition, trending towards dysbiosis.[5][6] Key quantitative findings from this research are summarized below.
Table 1: Summary of (S)-Reutericyclin Effects on Murine Gut Microbiota
| Parameter | Observation in this compound-Treated Group | Reference |
| Alpha Diversity | Trend towards reduction | [5][6] |
| Beta Diversity | Significant alteration compared to control group | [5][6] |
| Genus-Level Changes | ||
| Streptococcus | Increased abundance | [5][6] |
| Muribaculum | Increased abundance | [5][6] |
| Ruminoclostridium | Decreased abundance (butyrate producer) | [5][6] |
| Roseburia | Decreased abundance (butyrate producer) | [5][6] |
| Eubacterium | Decreased abundance (butyrate producer) | [5][6] |
Experimental Design and Workflows
A multi-faceted approach is recommended to comprehensively evaluate the effects of this compound. This typically involves initial in vitro susceptibility testing, followed by in vivo animal models to assess changes in microbiota composition and function (metabolomics), and finally, data analysis and interpretation.
References
- 1. Frontiers | this compound producing Lactobacillus reuteri modulates development of fecal microbiota in weanling pigs [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Reutericyclin: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reutericyclin, a unique tetramic acid derivative produced by some strains of Limosilactobacillus reuteri, has garnered significant interest as a potent antimicrobial agent.[1] Its primary activity is against a broad spectrum of Gram-positive bacteria, including notable food spoilage organisms and pathogens.[2][3] this compound is a hydrophobic, negatively charged molecule that exerts its bactericidal or bacteriostatic effect by acting as a proton ionophore.[1][4] This mechanism involves the disruption of the bacterial cell membrane's transmembrane proton potential, leading to the dissipation of the pH gradient and ultimately, cell death.[4] Unlike many other antimicrobial compounds, Gram-negative bacteria are generally resistant to this compound due to the protective outer membrane that hinders the uptake of hydrophobic compounds.[1][3]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacteria using two standard in vitro assays: broth microdilution and agar dilution. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5] Accurate and reproducible MIC data is crucial for the evaluation of new antimicrobial agents and for understanding their spectrum of activity.
Data Presentation: this compound MIC Values
The following table summarizes previously reported MIC values for this compound against a variety of Gram-positive bacteria. These values can serve as a reference for researchers performing their own susceptibility testing.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Lactobacillus sanfranciscensis | TMW 1.392 | 1.5 | [6] |
| Lactobacillus pontis | LTH 2587 | 3 | [6] |
| Bacillus subtilis | TMW 2.46 | 6 | [6] |
| Bacillus cereus | TMW 2.503 | 6 | [6] |
| Enterococcus faecalis | TMW 1.438 | 12 | [6] |
| Staphylococcus aureus | TMW 2.133 | 1.5 | [6] |
| Listeria innocua | TMW 2.673 | 6 | [6] |
| Clostridium difficile | (various) | 0.09 - 0.5 mg/L | [7][8] |
| Staphylococcus epidermidis | ATCC 12228 | Active (concentration not specified as MIC) | [8] |
Note: The activity of this compound, a weak acid, can be influenced by the pH of the growth medium, with increased activity observed at lower pH levels.[9] The stereoisomeric form of this compound ((R)- or (S)-isoform) may also affect its antimicrobial activity.[9]
Experimental Protocols
Preparation of this compound Stock Solution
Due to its hydrophobic nature, proper preparation of the this compound stock solution is critical for accurate MIC determination.[6]
Materials:
-
This compound (powder)
-
Solvent:
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended for DMSO)[7]
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Based on the chosen solvent, dissolve the this compound to a high concentration (e.g., 3 mg/mL in isopropanol-water or a higher concentration in DMSO).[6][7] If using DMSO, brief warming at 37°C and sonication may be necessary to fully dissolve the compound.[7]
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with the chosen solvent.
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[7]
Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[10] This protocol is adapted for testing this compound against susceptible Gram-positive bacteria.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[5]
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB), or modified MRS medium for lactobacilli)[6]
-
Bacterial culture of the test organism in the logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland turbidity standards[11]
-
Incubator set to the optimal growth temperature for the test organism (e.g., 30°C for lactobacilli, 37°C for staphylococci and enterococci)[6]
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in the sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values. Do not add inoculum to well 12.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Growth in well 11 and no growth in well 12 validates the assay.
-
Agar Dilution Assay
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[12]
Materials:
-
This compound stock solution
-
Sterile Petri dishes (90 mm)
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial cultures of the test organisms in the logarithmic growth phase
-
Sterile diluent (e.g., saline)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator set to the optimal growth temperature for the test organism
-
Inoculum replicating device (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing a specific volume of molten agar.
-
Add the appropriate volume of the this compound stock solution (and its serial dilutions) to each tube of molten agar to achieve the desired final concentrations. Mix gently but thoroughly to avoid air bubbles.
-
Pour the agar-reutericyclin mixtures into sterile Petri dishes and allow them to solidify. Prepare one set of plates for each concentration and a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot the prepared bacterial inoculum onto the surface of the agar plates. An inoculum replicating device can be used to spot multiple isolates simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 16-20 hours.[12]
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Visualizations
This compound's Mode of Action
Caption: this compound acts as a proton ionophore, disrupting the bacterial cell membrane's proton gradient.
Broth Microdilution Workflow
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Agar Dilution Workflow
Caption: Workflow for determining the MIC of this compound using the agar dilution method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Generation of Reutericyclin-Deficient Lactobacillus reuteri Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for creating reutericyclin-deficient mutant strains of Lactobacillus reuteri. The methodologies described herein are essential for researchers studying the function of this compound, as well as for professionals in drug development aiming to engineer probiotic strains with specific metabolic profiles.
Introduction
Lactobacillus reuteri, a probiotic bacterium, produces this compound, a broad-spectrum antimicrobial compound.[1][2][3][4] The production of this compound is attributed to a specific gene cluster responsible for its biosynthesis.[1][2][3] Creating strains of L. reuteri that are deficient in this compound production is crucial for a variety of research applications, including the study of the compound's role in microbial ecology and its potential impact on the host. Furthermore, for therapeutic applications, it may be desirable to use non-producing strains to avoid unintended antimicrobial effects.
This document outlines two primary techniques for generating this compound-deficient mutants: homologous recombination and CRISPR-Cas9-assisted recombineering. Additionally, it provides protocols for the essential supporting procedures of electroporation for DNA delivery and screening for this compound production.
This compound Biosynthesis Gene Cluster
The genetic basis for this compound production in L. reuteri is a genomic island containing 14 open reading frames (ORFs).[1][2][3] This cluster includes genes for a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][2][3] Key genes within this cluster, such as rtcN (NRPS) and the rtcABC operon, have been identified as essential for this compound biosynthesis.[1][2] Deletion of these genes has been shown to abrogate this compound production.[1][2]
Technique 1: Gene Deletion via Homologous Recombination
This method relies on the cell's natural DNA repair mechanisms to replace a target gene with a selectable marker or to create a markerless deletion.
Experimental Workflow: Homologous Recombination
Caption: Workflow for gene knockout in L. reuteri via homologous recombination.
Protocol: Homologous Recombination for rtcN Deletion
1. Construction of the Gene Deletion Vector a. Design primers to amplify approximately 1kb regions upstream and downstream of the rtcN gene from L. reuteri genomic DNA. b. Amplify the upstream and downstream homology arms using high-fidelity PCR. c. Clone the amplified homology arms into a suicide vector (e.g., a pORI-based plasmid) flanking a selectable marker (e.g., chloramphenicol resistance). The vector should also contain a counter-selectable marker (e.g., upp) for resolving the single crossover.[5]
2. Transformation of L. reuteri a. Prepare electrocompetent L. reuteri cells (see protocol below). b. Transform the electrocompetent cells with the constructed gene deletion vector via electroporation. c. Plate the transformed cells on MRS agar containing the appropriate antibiotic for selecting single-crossover integrants.
3. Selection of Double-Crossover Mutants a. Inoculate single-crossover colonies into MRS broth without antibiotics to allow for the second crossover event (excision of the plasmid). b. Plate serial dilutions of the culture onto MRS agar containing a counter-selective agent (e.g., 5-fluorouracil for upp-based systems).[5] c. Screen colonies that grow on the counter-selective plates for the loss of the antibiotic resistance marker.
4. Verification of Gene Deletion a. Perform colony PCR on putative double-crossover mutants using primers that flank the rtcN gene. The PCR product from a successful deletion mutant will be smaller than the wild-type product. b. Confirm the deletion by Sanger sequencing of the PCR product.
Technique 2: CRISPR-Cas9-Assisted Recombineering
This powerful technique utilizes the CRISPR-Cas9 system to introduce a double-strand break at the target locus, which is then repaired using a supplied homologous repair template, leading to precise gene editing. This method has been shown to achieve high editing efficiencies in L. reuteri, ranging from 90% to 100% for subtle genomic changes.[6][7][8]
Experimental Workflow: CRISPR-Cas9 Recombineering
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in L. reuteri.
Protocol: CRISPR-Cas9-Mediated Deletion of rtcN
1. Design and Construction a. Design a single guide RNA (sgRNA) that targets a conserved region of the rtcN gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9). b. Synthesize and clone the sgRNA into a plasmid that also expresses the Cas9 nuclease and is compatible with L. reuteri.[6][9] c. Design a single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template. This template should contain the desired deletion of the rtcN gene flanked by homologous sequences to the regions upstream and downstream of the target site.[6][7]
2. Transformation and Genome Editing a. Prepare electrocompetent L. reuteri cells. For recombineering, it is beneficial to express a recombinase such as RecT.[5][7][8] b. Co-transform the electrocompetent cells with the Cas9/sgRNA plasmid and the repair template.[7] c. Allow the cells to recover in non-selective MRS broth for 2.5-3 hours at 37°C.[10][11]
3. Selection and Screening of Mutants a. Plate the recovered cells on MRS agar containing the appropriate antibiotic to select for cells that have taken up the plasmid. b. The CRISPR-Cas9 system will eliminate non-edited cells, thereby enriching for successful mutants.[6][7] c. Screen individual colonies by colony PCR using primers flanking the rtcN gene to identify clones with the desired deletion.
4. Verification a. Confirm the deletion and the absence of off-target mutations by Sanger sequencing of the targeted genomic region.
Supporting Protocols
Protocol: Preparation of Electrocompetent L. reuteri
This protocol is adapted from several sources for the preparation of electrocompetent L. reuteri cells.[10][11][12]
Materials:
-
L. reuteri culture
-
MRS broth
-
Wash buffer (e.g., 1mM MgCl2)
-
Electroporation buffer (e.g., 30% PEG)
-
Ice
-
Centrifuge
Procedure:
-
Inoculate L. reuteri into MRS broth and grow overnight at 37°C.
-
The next day, subculture the overnight culture into fresh MRS broth (1:50 dilution) and grow until the OD600 reaches 0.5-0.85.[10]
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at a low speed (e.g., 1500 x g for 5 minutes) at 4°C.[12]
-
Wash the cell pellet twice with ice-cold wash buffer.
-
Perform a final wash with ice-cold electroporation buffer.
-
Resuspend the final cell pellet in a small volume of electroporation buffer to concentrate the cells.
-
Aliquot the competent cells and store at -80°C until use.
Protocol: Electroporation of L. reuteri
This protocol provides general parameters for electroporation. Optimal conditions may vary between L. reuteri strains and should be empirically determined.[10][11][12]
Materials:
-
Electrocompetent L. reuteri cells
-
Plasmid DNA and/or repair template
-
Electroporation cuvettes (1mm or 2mm gap)
-
Electroporator
-
MRS broth (room temperature)
Procedure:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1-5 µL of plasmid DNA (and repair template if applicable) to the cells and mix gently.[10][11]
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells with the following example parameters: 1.25-2.5 kV, 400-800 Ω, 25 µF.[10][11][12]
-
Immediately add 1 mL of room temperature MRS broth to the cuvette.
-
Transfer the cell suspension to a microfuge tube and incubate at 37°C for 2.5-3 hours for recovery.[10][11]
-
Plate the recovered cells on selective MRS agar plates.
| Parameter | Value Range | Reference |
| Voltage | 1.25 - 2.5 kV | [10][11][12] |
| Resistance | 400 - 800 Ω | [10][11][12] |
| Capacitance | 25 µF | [10][11][12] |
| Cuvette Gap | 1 - 2 mm | [10][11] |
Table 1: Electroporation Parameters for L. reuteri
Protocol: Screening for this compound Production
A critical step in identifying successful mutants is to screen for the loss of this compound production. This can be achieved through a bioassay.
Materials:
-
Wild-type and mutant L. reuteri strains
-
This compound-sensitive indicator strain (e.g., Lactobacillus sanfranciscensis DSM 20451)[1]
-
This compound-resistant indicator strain (e.g., L. reuteri LTH5448)[1]
-
MRS broth and agar
-
Microtiter plates
Procedure:
-
Culture the wild-type and putative mutant L. reuteri strains in MRS broth overnight at 37°C.
-
Prepare cell-free culture supernatants by centrifugation and filter sterilization.
-
Perform a serial two-fold dilution of the supernatants in a 96-well microtiter plate using fresh MRS broth.
-
Inoculate the wells with the this compound-sensitive indicator strain to a final cell count of approximately 10^7 CFU/mL.[1] Include wells with the resistant strain as a negative control.
-
Incubate the plates overnight at 37°C.
-
Measure the optical density at 595 nm to assess the growth of the indicator strain.[1]
-
A lack of growth inhibition of the sensitive indicator strain by the supernatant from a mutant strain indicates the successful creation of a this compound-deficient mutant.
| Strain | Expected Outcome with Supernatant from this compound-Deficient Mutant | Expected Outcome with Supernatant from Wild-Type L. reuteri |
| L. sanfranciscensis DSM 20451 (sensitive) | Growth | No Growth (Inhibition) |
| L. reuteri LTH5448 (resistant) | Growth | Growth |
Table 2: Expected Outcomes of this compound Production Bioassay
Troubleshooting
-
Low Transformation Efficiency: Optimize electroporation parameters, ensure high-quality DNA, and verify the preparation of highly competent cells.
-
No Mutant Colonies: Confirm the functionality of the selection and counter-selection markers. For CRISPR-based methods, verify the activity of the Cas9/sgRNA complex and the design of the repair template.
-
False Positives in Screening: Ensure the purity of the indicator strains and the sterility of the assay conditions.
By following these detailed protocols, researchers can reliably generate and verify this compound-deficient mutant strains of L. reuteri, paving the way for further investigation into the biological roles of this antimicrobial compound and the development of tailored probiotic strains.
References
- 1. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic determinants of this compound biosynthesis in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Limosilactobacillus reuteri - Wikipedia [en.wikipedia.org]
- 5. Genetic Tools for the Enhancement of Probiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9-assisted recombineering in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jove.com [jove.com]
- 11. static.igem.org [static.igem.org]
- 12. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Bacterial Resistance to Reutericyclin
Welcome to the technical support center for researchers investigating bacterial resistance mechanisms to Reutericyclin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proton ionophore that targets the bacterial cell membrane. It disrupts the transmembrane proton motive force by dissipating the proton gradient (ΔpH) across the cytoplasmic membrane.[1][2][3] This disruption interferes with essential cellular processes that rely on the proton gradient, such as ATP synthesis and transport, ultimately leading to bacteriostatic or bactericidal effects against susceptible Gram-positive bacteria.[1][2]
Q2: Why are Gram-negative bacteria generally resistant to this compound?
A2: Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a permeability barrier.[1][4] This outer membrane prevents the hydrophobic this compound molecule from reaching its target, the cytoplasmic membrane.[5] However, mutant strains of Gram-negative bacteria with truncated or deficient LPS may show increased susceptibility to this compound.[4]
Q3: What are the known resistance mechanisms to this compound in Gram-positive bacteria?
A3: The most well-characterized resistance mechanism is efflux-mediated resistance, particularly in the producing organism, Lactobacillus reuteri. A specific genomic island in this compound-producing strains contains the rtcT gene, which encodes a Major Facilitator Superfamily (MFS) transporter.[6] This transporter actively pumps this compound out of the cell, preventing it from reaching inhibitory intracellular concentrations. Deletion of the rtcT gene in a this compound-non-producing strain has been shown to eliminate resistance.[6] While specific acquired resistance mechanisms in other Gram-positive bacteria have not been extensively documented in the literature, it is plausible that upregulation of endogenous efflux pumps or mutations preventing this compound from reaching its target could confer resistance.
Q4: Are there any known instances of target site modification or enzymatic degradation of this compound?
A4: Currently, there is no direct evidence in the scientific literature to suggest that resistance to this compound occurs via target site modification or enzymatic degradation. The primary target is the lipid bilayer of the cell membrane, which is a difficult target to modify in a way that would prevent the ionophoric action of this compound without compromising cell viability.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Possible Causes and Solutions:
-
This compound Instability: this compound is a hydrophobic molecule and may be unstable in certain media or over time.
-
Troubleshooting Step: Prepare fresh stock solutions of Reutericyelin for each experiment. Store stock solutions at -20°C or lower for short-term storage. Protect from light.
-
-
Media Composition: The composition of the growth medium can influence the activity of this compound.
-
pH of the Medium: As a weak acid, the activity of this compound is enhanced at a lower pH.[7]
-
Troubleshooting Step: Carefully control and record the pH of the experimental medium. Ensure consistency across experiments.
-
-
Inoculum Size: Variations in the initial bacterial inoculum can lead to inconsistent MIC results.
-
Troubleshooting Step: Standardize the inoculum preparation to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting cell number.
-
Problem 2: Suspected efflux pump-mediated resistance in a bacterial isolate.
Experimental Workflow to Investigate Efflux Pump Activity:
Caption: Workflow for investigating potential efflux pump-mediated resistance.
-
Step 1: MIC Determination with an Efflux Pump Inhibitor (EPI):
-
Rationale: If an efflux pump is responsible for resistance, inhibiting its activity should re-sensitize the bacteria to this compound.
-
Procedure: Determine the MIC of this compound for your resistant isolate in parallel with a culture containing a sub-inhibitory concentration of a broad-spectrum efflux pump inhibitor (e.g., reserpine, verapamil, or carbonyl cyanide m-chlorophenylhydrazone - CCCP).
-
Expected Outcome: A significant decrease (e.g., 4-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
-
-
Step 2: Ethidium Bromide (EtBr) Accumulation/Efflux Assay:
-
Rationale: This fluorometric assay provides a more direct measure of efflux pump activity. EtBr is a substrate for many efflux pumps, and its fluorescence increases upon intercalation with DNA inside the cell.
-
Procedure: Pre-load bacterial cells with EtBr and measure the fluorescence over time. In the presence of an energy source (e.g., glucose), cells with active efflux pumps will pump out the EtBr, leading to a decrease in fluorescence. This can be compared to a control without an energy source or in the presence of an EPI.
-
Expected Outcome: A resistant strain will show a more rapid decrease in fluorescence (higher efflux) compared to a susceptible strain. The addition of an EPI should slow down this decrease.
-
Problem 3: How to identify the specific gene(s) responsible for this compound resistance.
Logical Workflow for Gene Identification:
Caption: Workflow for identifying and validating resistance genes.
-
Step 1: Whole Genome Sequencing (WGS): Sequence the genomes of your resistant isolate and a susceptible parental strain.
-
Step 2: Comparative Genomics: Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, deletions, or the presence of unique genes in the resistant strain. Pay close attention to genes encoding transport proteins, their regulators, and potential drug-modifying enzymes.
-
Step 3: Gene Inactivation: Once candidate genes are identified, create a knockout or deletion mutant of the gene in the resistant strain using techniques like CRISPR-Cas9 or homologous recombination.
-
Step 4: Phenotypic Confirmation: Determine the MIC of this compound for the mutant. A significant decrease in MIC compared to the resistant parent strain confirms the gene's role in resistance.
-
Step 5: Complementation/Heterologous Expression: To further confirm the gene's function, introduce the candidate gene back into the knockout mutant (complementation) or express it in a susceptible host. An increase in MIC in these engineered strains provides strong evidence for the gene's role in conferring resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Staphylococcus aureus
| Compound | MIC (µg/mL) against S. aureus ATCC 29213 |
| This compound | 0.8 |
| Analog 867 | 0.8 |
| Analog 1135 | 1.6 |
| Analog 1136 | >12.8 |
| Analog 1137 | >12.8 |
| Analog 1138 | 1.6 |
| Mupirocin (Control) | 0.1 |
| Vancomycin (Control) | 0.8 |
Data adapted from Hurdle et al., 2009.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like ethanol or DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. In the first column of the 96-well plate, add 100 µL of sterile broth. b. To the first well of each row to be tested, add a calculated amount of this compound stock solution to achieve twice the highest desired final concentration in 200 µL total volume. c. Perform 2-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of this compound. d. Include a growth control well (broth only, no this compound) and a sterility control well (broth only, no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 35-37°C) for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader.
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
This method allows for the simultaneous screening of multiple isolates for efflux pump activity.
Materials:
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Ethidium Bromide (EtBr) stock solution
-
Petri dishes
-
Bacterial cultures grown to mid-log phase
-
UV transilluminator
Procedure:
-
Prepare EtBr-Agar Plates: a. Prepare TSA and autoclave. b. Cool the agar to 45-50°C. c. Add EtBr to the molten agar to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). d. Pour the plates and allow them to solidify. Protect from light.
-
Inoculation: a. Using a sterile cotton swab, inoculate the bacterial isolates onto the surface of the EtBr-agar plates in a radial pattern, like the spokes of a wheel (the "cartwheel" method). Include known susceptible and resistant strains as controls.
-
Incubation: a. Incubate the plates overnight at 37°C.
-
Visualization: a. View the plates under a UV transilluminator. b. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show less fluorescence at a given EtBr concentration compared to strains with low efflux activity.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action and efflux-mediated resistance.
References
- 1. Genetic Determinants of this compound Biosynthesis in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Analogs of this compound as Prospective Candidates for Treatment of Staphylococcal Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic and acquired resistance mechanisms in enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting common issues in Reutericyclin quantification assays
Welcome to the technical support center for Reutericyclin quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a hydrophobic, negatively charged tetramic acid derivative produced by some strains of Lactobacillus reuteri.[1][2][3] It exhibits antimicrobial activity primarily against Gram-positive bacteria.[3] Accurate quantification is crucial for research into its therapeutic potential, for quality control in production processes, and for understanding its ecological role in microbial communities.
Q2: What are the common methods for quantifying this compound?
There are two primary methods for this compound quantification:
-
Biological Assay (Antimicrobial Activity Assay): This method, often a broth microdilution assay, measures the inhibitory effect of a this compound-containing sample on a sensitive indicator strain, such as Lactobacillus sanfranciscensis. The activity is typically expressed as Arbitrary Units (AU) per milliliter or as a Minimum Inhibitory Concentration (MIC).[4]
-
Chromatographic Methods (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the direct detection and quantification of the this compound molecule. These methods offer high specificity and can be used for purity assessment and concentration determination in complex mixtures.[1][4]
Q3: How does this compound work?
This compound acts as a proton ionophore, which means it transports protons across the bacterial cytoplasmic membrane. This dissipates the proton motive force, disrupting cellular energy production and leading to cell death in susceptible bacteria. It does not act through a classical signaling pathway but rather by direct disruption of the cell membrane's function.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound Activity
This protocol is adapted from the critical-dilution assay used for determining the antimicrobial activity of this compound.
Materials:
-
96-well microtiter plates
-
Sensitive indicator strain (e.g., Lactobacillus sanfranciscensis ATCC 27651)
-
Appropriate growth medium (e.g., mMRS4)
-
This compound standard or sample extract
-
Spectrophotometer (plate reader) capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Indicator Strain: Culture the indicator strain to the early logarithmic growth phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound standard or sample in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the indicator strain to a final cell count of approximately 10^7 CFU/mL. Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate overnight at the optimal temperature for the indicator strain (e.g., 30°C).[4]
-
Measurement: Measure the optical density (OD) at 595 nm.[4]
-
Quantification: The antimicrobial activity can be expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits visible growth.
Protocol 2: HPLC-UV Method for this compound Quantification
This protocol is a representative method synthesized from HPLC purification procedures for this compound.[2][4] A full method validation would be required for routine quantitative analysis.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard of known concentration
-
Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
-
Sample extracts dissolved in a suitable solvent (e.g., isopropanol-water mixture)
Procedure:
-
Sample Preparation:
-
For culture supernatant, perform a solvent extraction (e.g., with isopropanol).[4]
-
For cell pellets, wash cells and extract with a buffered isopropanol solution.[4]
-
Evaporate the solvent and reconstitute the extract in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B may be necessary to achieve good separation. An example could be starting at 30% B and increasing to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Quantify the this compound in the samples by comparing their peak areas to the standard curve.
-
Troubleshooting Guides
Biological Assay (Broth Microdilution)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of growth, even at high concentrations | 1. Inactive this compound. 2. Resistant indicator strain. 3. Incorrect inoculum density (too high). | 1. Check the storage conditions and age of the this compound standard/sample. 2. Verify the identity and sensitivity of the indicator strain. 3. Standardize the inoculum using a McFarland standard or by plating for CFU counts. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Uneven cell distribution in the inoculum. 3. Edge effects in the microtiter plate. | 1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly vortex the inoculum before dispensing. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Growth in negative control wells | 1. Contamination of the medium or plate. 2. Cross-contamination during pipetting. | 1. Use sterile techniques and pre-sterilized materials. 2. Change pipette tips for each sample and dilution. |
| Low OD readings in positive control | 1. Indicator strain viability issue. 2. Problems with the growth medium. | 1. Use a fresh culture of the indicator strain. 2. Ensure the medium is correctly prepared and not expired. |
HPLC/LC-MS Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | 1. Sample degradation. 2. Insufficient sample concentration. 3. Injection issue. | 1. Investigate this compound stability under your extraction and storage conditions.[5] 2. Concentrate the sample extract. 3. Check the injector for leaks or blockages. |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Flush the column or replace it if necessary. |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure consistent flow. |
| High background noise or baseline drift | 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector lamp issue. | 1. Use HPLC-grade solvents and filter the mobile phase. 2. Degas the mobile phase. 3. Check the detector lamp's usage hours and replace if necessary. |
| Ion suppression/enhancement (LC-MS) | 1. Matrix effects from co-eluting compounds. | 1. Improve sample cleanup to remove interfering substances. 2. Modify the chromatographic method to separate this compound from matrix components. 3. Use a stable isotope-labeled internal standard if available. |
Quantitative Data Summary
The following table provides an example of the kind of validation data that should be established for a quantitative HPLC-UV method. The values are hypothetical and should be determined experimentally.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.995 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
Visualizations
This compound's Mechanism of Action
Caption: this compound acts as a proton ionophore, disrupting the proton motive force.
General Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Logical Troubleshooting Flow for HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming limitations of Reutericyclin's hydrophobicity in experimental design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reutericyclin. The focus is to address the experimental challenges arising from its hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a unique tetramic acid derivative, a small molecular weight antibiotic produced by some strains of Lactobacillus reuteri.[1][2] It is a highly hydrophobic molecule.[2][3][4] Its primary mode of action is not to form pores in the cell membrane, but to act as a proton ionophore.[5] This means it selectively transports protons across the bacterial cytoplasmic membrane, dissipating the transmembrane proton potential (ΔpH) which is crucial for cellular energy production.[6][7] This disruption of the proton motive force leads to a bacteriostatic or bactericidal effect against susceptible bacteria.[5]
Q2: Why is this compound's hydrophobicity a significant challenge in experimental design?
A2: The hydrophobicity of this compound leads to poor solubility in aqueous solutions, such as buffers and cell culture media, which are standard in most biological assays.[8] This poor solubility can cause the compound to precipitate out of solution, leading to several experimental problems:
-
Inaccurate Concentration: The actual concentration of solubilized, active compound is unknown and lower than intended.[9]
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High Variability: Inconsistent precipitation between wells or experiments leads to poor reproducibility of results.[9]
-
Underestimation of Potency: If the compound is not fully dissolved, its biological activity (e.g., IC50) will be underestimated.[9]
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Assay Interference: Precipitates can interfere with optical measurements in plate-based assays (e.g., absorbance, fluorescence).[10]
Q3: What is the general antimicrobial spectrum of this compound?
A3: this compound is primarily active against a broad range of Gram-positive bacteria, including food spoilage organisms and pathogens like Lactobacillus spp., Bacillus subtilis, Staphylococcus aureus, and Clostridium difficile.[1][2] Gram-negative bacteria are generally resistant because their outer membrane acts as a permeability barrier, preventing the compound from reaching its target, the cytoplasmic membrane.[5]
Q4: Are there different forms of this compound to consider?
A4: Yes, this compound exists in (R)- and (S)-isoforms. It's important to be aware of which isoform is being used, as their reported antimicrobial activities can differ. For instance, some studies have shown that the (S)-isoform may have a more limited spectrum of activity compared to what has been reported for the (R)-isoform in other literature.[7]
Troubleshooting Guides
Problem: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium.
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Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is rapidly diluted, causing the hydrophobic compound to crash out.
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Solutions:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is as high as tolerable for your experimental system (typically <1% for cell-based assays) to aid in solubility.
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Use Co-solvents: Incorporate water-miscible co-solvents that can help bridge the polarity gap between water and this compound.[11][12] Examples include Polyethylene Glycol (PEG), glycerol, or propylene glycol.
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Employ Surfactants/Micelles: Use non-ionic surfactants like Tween® 80 or Pluronic® F-127 at concentrations above their critical micelle concentration (CMC).[11][13] The this compound will partition into the hydrophobic core of the micelles, allowing for dispersion in the aqueous phase.[13]
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Utilize Cyclodextrins: β-cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, increasing their apparent solubility in water.[11][14]
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Prepare Nanoparticles: Techniques like nanoprecipitation (solvent displacement) can be used to create nanosized particles of the drug, which are more easily dispersed and taken up by cells.[14][15][16]
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Problem: I am observing no activity or highly variable results in my antimicrobial assays.
-
Possible Cause: This could be due to compound precipitation, degradation, or incorrect assay setup.
-
Solutions:
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Confirm Solubilization: Before starting the assay, visually inspect your highest concentration for any signs of precipitation (turbidity, crystals). It is recommended to create a dilution series of your compound in the final assay medium and check for precipitation.
-
Equilibrate Reagents: Ensure all assay components, except enzymes, are equilibrated to the assay temperature before mixing. Low temperatures can decrease solubility and enzyme activity.[10]
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Check Final Solvent Concentration: Verify that the final concentration of your stock solvent (e.g., DMSO) is consistent across all wells and is not causing toxicity or inhibition on its own. Always run a solvent-only control.
-
Review Target Organism: Confirm that you are testing against a susceptible organism. This compound is not expected to be effective against Gram-negative bacteria.[5]
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Use Proper Controls: Always include a positive control (an antibiotic known to be effective against your test organism) and a negative/vehicle control (solvent only) to ensure the assay system is working correctly.[17]
-
Problem: How should I prepare and store a stock solution of this compound?
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Possible Cause: Improper preparation can lead to incomplete dissolution and inaccurate concentrations.
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Solutions:
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Choose an Appropriate Solvent: Based on its hydrophobic nature, high-purity DMSO or ethanol are suitable choices for preparing a concentrated stock solution.
-
Aid Dissolution: To ensure the compound is fully dissolved, warm the tube at 37°C for 10-15 minutes and/or use an ultrasonic bath for a few minutes.[1]
-
Storage: Store the stock solution at -20°C or below to maintain stability.[1] Before each use, thaw the solution completely and vortex gently to ensure it is homogeneous. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[9]
-
Data Presentation
Table 1: Comparison of Solubilization Techniques for Hydrophobic Compounds
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent (e.g., PEG, glycerol) to the aqueous phase to increase the solubility of the hydrophobic drug.[11] | Simple to implement; can be effective for moderately hydrophobic compounds. | May not be suitable for highly insoluble compounds; co-solvents can have biological effects or toxicity.[11] |
| Micellar Solubilization | Using surfactants (e.g., Tween® 80) to form micelles that encapsulate the hydrophobic drug in their core.[13] | Can significantly increase solubility; widely used in formulations. | Potential for surfactant-induced toxicity; drug may have altered bioavailability.[11] |
| Cyclodextrin Complexation | Encapsulating the drug within the hydrophobic cavity of a cyclodextrin molecule.[14] | High solubilization capacity; can improve stability. | Can be expensive; competition for binding may occur with other molecules. |
| Nanoparticle Formulation | Creating nano-sized particles of the drug (e.g., via nanoprecipitation) for improved dispersion and dissolution.[14][15] | Enhances surface area for dissolution; can improve cellular uptake.[15] | Requires specialized equipment and formulation expertise; potential for particle aggregation. |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Reported MICs (mg/L) | Reference |
| Clostridium difficile | 0.09–0.5 | [1] |
| Gram-positive bacteria (general) | 0.1–1.0 |
Note: MIC values can vary depending on the specific strain, assay conditions, and this compound isoform used.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (or 100% ethanol) to achieve a high concentration stock (e.g., 10-20 mM).
-
Dissolution: Vortex the solution thoroughly. To aid dissolution, warm the tube in a 37°C water bath for 10-15 minutes, followed by brief sonication (5-10 minutes) in an ultrasonic bath.[1]
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization using the Nanoprecipitation Method
This method, also known as solvent displacement, is used to form drug nanocrystals or nanoparticles.[14][16]
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) at a high concentration.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This can be sterile water or a buffer, and may optionally contain a stabilizer (e.g., a small amount of Pluronic F-68 or Tween 80) to prevent particle aggregation.[14]
-
Precipitation: Under constant, vigorous stirring, inject the organic phase (this compound solution) rapidly into the aqueous phase. The rapid solvent mixing causes the drug to precipitate into nanosized particles.[16]
-
Solvent Removal: Remove the organic solvent from the resulting nanosuspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: The resulting nanosuspension should be characterized for particle size, stability (zeta potential), and drug concentration before use in biological assays.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Series: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in the appropriate sterile broth medium (e.g., MRS for Lactobacillus). Remember to account for the final volume after adding the bacterial inoculum. It is critical to ensure the compound remains soluble at the highest concentration tested.
-
Prepare Inoculum: Grow the test bacteria to the early logarithmic phase of growth.[18] Dilute the culture in fresh broth to achieve a standardized final concentration (typically ~5 x 10^5 CFU/mL) in each well.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only (no bacteria, no this compound).
-
Growth Control: Broth with bacteria (no this compound).
-
Vehicle Control: Broth with bacteria and the highest concentration of solvent (e.g., DMSO) used in the dilutions.
-
-
Incubation: Incubate the plate at the optimal temperature and conditions for the test organism (e.g., 30°C for Lactobacillus).
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: this compound acts as a proton ionophore, disrupting the bacterial membrane potential.
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Logical flowchart for troubleshooting compound precipitation in assays.
References
- 1. glpbio.com [glpbio.com]
- 2. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cn.aminer.org [cn.aminer.org]
- 5. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 14. worldscientific.com [worldscientific.com]
- 15. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldscientific.com [worldscientific.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the loss of Reutericyclin activity during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the activity of Reutericyclin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound stock solutions?
A1: For short-term storage, this compound stock solutions can be stored at -20°C for up to one month. For long-term storage, it is recommended to store solutions at -80°C, which can preserve activity for up to six months.[1] Avoid repeated freeze-thaw cycles as this can lead to a decrease in activity.
Q2: How does pH affect the stability and activity of this compound?
A2: this compound is a weak acid and its antimicrobial activity is enhanced at lower pH levels.[2][3] It is a negatively charged, hydrophobic molecule, and its activity is influenced by the pH of the surrounding environment.[4][5] Maintaining an acidic to neutral pH is generally advisable for optimal activity.
Q3: Is this compound sensitive to light or oxygen?
A3: While specific photostability and oxidative degradation studies for this compound are not extensively documented, it is a general best practice for structurally similar compounds like tetramic acids to be protected from light and oxygen to prevent degradation.[6][7] Some tetramic acid derivatives are known to be unstable and prone to oxidation. Therefore, it is recommended to store this compound solutions in amber vials or wrapped in foil and to minimize headspace in storage containers to reduce oxygen exposure.
Q4: Can I lyophilize this compound for long-term storage?
A4: Yes, lyophilization (freeze-drying) is a suitable method for long-term preservation of this compound.[8][9] This process removes water at a low temperature, which can significantly slow down chemical degradation pathways. The use of cryoprotectants is recommended to protect the molecule during the freezing and drying processes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in stored stock solutions. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light or oxygen. 4. Incorrect pH of the solvent. | 1. Store stock solutions at -80°C for long-term storage or -20°C for short-term.[1] 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 3. Store in amber vials or wrap containers in foil. Purge with an inert gas like argon or nitrogen before sealing. 4. Prepare stock solutions in a slightly acidic buffer or a suitable organic solvent like DMSO. |
| Precipitation of this compound in aqueous solutions. | 1. This compound is a hydrophobic molecule with limited aqueous solubility. 2. pH of the solution is not optimal. | 1. Prepare stock solutions in an organic solvent such as DMSO before diluting into aqueous buffers. The use of co-solvents like PEG300 and surfactants like Tween-80 can also improve solubility. 2. Adjust the pH of the aqueous solution to be slightly acidic, which can enhance the solubility and activity of this compound.[2][3] |
| Inconsistent results in antimicrobial activity assays. | 1. Degradation of this compound in working solutions. 2. Inaccurate quantification of this compound concentration. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment. 2. Verify the concentration of your stock solution using a validated HPLC method before preparing working solutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Expected Stability | Reference |
| -20°C | Up to 1 month | Stable | [1] |
| -80°C | Up to 6 months | Stable | [1] |
Table 2: Factors Influencing this compound Stability and Activity
| Factor | Effect on Stability/Activity | Recommendations | References |
| pH | Increased activity at lower pH. | Maintain a slightly acidic environment (e.g., pH 4.5-5.5) for optimal activity. | [2][3][4] |
| Freeze-Thaw Cycles | Leads to a decrease in activity. | Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Light | Potential for photodegradation. | Store in light-protected containers (e.g., amber vials). | [6][7] |
| Oxygen | Potential for oxidative degradation. | Minimize headspace in vials; consider purging with inert gas. | |
| Solvent | Hydrophobic nature limits aqueous solubility. | Use organic solvents like DMSO for stock solutions. Consider co-solvents and surfactants for aqueous formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound for use in experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound powder (e.g., 3.49 mg for a 1 mL stock).
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:100 in sterile PBS to achieve the desired final concentration of 100 µM. For example, add 5 µL of the 10 mM stock to 495 µL of sterile PBS.
-
Vortex gently to mix.
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions for extended periods.
-
Protocol 2: Assessment of this compound Antimicrobial Activity using Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain.[10]
Materials:
-
This compound working solution
-
Susceptible bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is comparable to the negative control.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revolutionarypeptides.com [revolutionarypeptides.com]
- 9. US9574169B2 - Cryoprotectants for freeze drying of lactic acid bacteria - Google Patents [patents.google.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Technical Support Center: Enhancing the Bioavailability of Reutericyclin for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reutericyclin. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a hydrophobic, negatively charged tetramic acid derivative with the molecular formula C₂₀H₃₁NO₄. It is produced by some strains of Lactobacillus reuteri and exhibits bactericidal or bacteriostatic activity primarily against Gram-positive bacteria.[1][2][3] Its mechanism of action is as a proton ionophore, which disrupts the cell membrane of sensitive bacteria by dissipating the transmembrane proton potential.[1]
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
This compound is a highly hydrophobic molecule.[4] For stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or a mixture of isopropanol and water (e.g., 80:20) are recommended.[2][5] One supplier suggests that for a higher concentration, warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath may be helpful.[5] For aqueous solutions for biological assays, it is recommended to first dissolve this compound in an organic solvent and then make further dilutions in aqueous buffers or isotonic saline.[6]
Q3: What is a recommended formulation to enhance the oral bioavailability of this compound for in vivo studies in mice?
Due to its hydrophobic nature, a formulation that can improve solubility and absorption is crucial for oral administration. A suggested formulation for in vivo use involves a multi-component solvent system. One supplier recommends a formulation prepared by first dissolving this compound in DMSO, followed by the addition of PEG300, Tween-80, and finally saline to create a suspended solution suitable for oral or intraperitoneal injection.
Q4: Is there any data on the oral bioavailability and pharmacokinetics of this compound?
Currently, there is a lack of publicly available peer-reviewed data specifically detailing the oral bioavailability and pharmacokinetic profile (e.g., Cmax, Tmax, half-life) of purified this compound in animal models. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Q5: What is the stability of this compound under different pH and temperature conditions?
Q6: What is the known in vivo toxicity of this compound?
Detailed in vivo toxicity studies providing data such as LD50 values for purified this compound are not extensively reported in the available literature. However, it has been noted that this compound's cytotoxicity may not be similar to that of tenuazonic acid, a structurally related but more toxic compound.[2] As with any experimental compound, it is advisable to conduct preliminary dose-ranging toxicity studies in your specific animal model to determine a safe and effective dose.
Troubleshooting Guides
Issue 1: Low or inconsistent antimicrobial activity of this compound in in vitro assays.
-
Possible Cause 1: Poor solubility.
-
Solution: Ensure this compound is fully dissolved in an appropriate organic solvent before diluting it in your aqueous assay medium. Consider using a carrier solvent like DMSO at a final concentration that does not affect your experiment.
-
-
Possible Cause 2: pH of the medium.
-
Solution: this compound's activity is enhanced at a lower pH.[1] Check the pH of your culture medium and consider adjusting it if your experimental design allows.
-
-
Possible Cause 3: Binding to plastics or other materials.
-
Solution: As a hydrophobic compound, this compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware for your experiments.
-
-
Possible Cause 4: Inactive stereoisomer.
Issue 2: Difficulty in preparing a stable and homogenous formulation for oral gavage.
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Possible Cause 1: Precipitation of this compound upon addition to aqueous components.
-
Solution: Follow a sequential addition of solvents as described in the recommended formulation protocol. Ensure the solution is clear after the addition of each solvent before proceeding to the next. The use of co-solvents and surfactants like PEG300 and Tween-80 is critical to maintaining solubility.
-
-
Possible Cause 2: Phase separation over time.
-
Solution: Prepare the formulation fresh before each use. If storage is necessary, store at a low temperature and vortex or sonicate briefly to ensure homogeneity before administration.
-
Issue 3: Signs of distress in animals after oral gavage with the this compound formulation.
-
Possible Cause 1: Improper gavage technique.
-
Solution: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriately sized and flexible gavage needles to prevent injury to the esophagus or stomach. Administer the formulation slowly.
-
-
Possible Cause 2: Toxicity of the formulation components.
-
Solution: The vehicle itself (DMSO, PEG300, Tween-80) can have physiological effects. Run a vehicle-only control group to assess any effects of the formulation components alone. If toxicity is observed, consider reducing the concentration of the organic solvents in the final formulation, though this may impact the solubility of this compound.
-
-
Possible Cause 3: Toxicity of this compound at the administered dose.
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation in your animal model.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (mg/L) |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.1 ± 0.02 |
| Bacillus cereus | LTH 1488 | 0.2 ± 0.05 |
| Bacillus subtilis | FAD 109 | 0.1 ± 0.03 |
| Enterococcus faecalis | LTH 1490 | 0.5 ± 0.1 |
| Listeria innocua | LTH 1553 | 0.2 ± 0.05 |
| Staphylococcus aureus | LTH 1493 | 0.3 ± 0.08 |
Data adapted from Gänzle et al., 2000.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on a formulation suggested by a commercial supplier and is intended to create a suspended solution for in vivo use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL).
-
Vortex and/or sonicate until the this compound is completely dissolved.
-
-
Prepare the final formulation.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A suggested ratio is 4 parts PEG300 to 1 part DMSO stock solution.
-
Vortex until the solution is clear and homogenous.
-
Add Tween-80. A suggested ratio is 0.5 parts Tween-80 to 1 part DMSO stock solution.
-
Vortex until the solution is clear and homogenous.
-
Add sterile saline to reach the final desired volume and concentration. A suggested ratio is 4.5 parts saline to 1 part DMSO stock solution.
-
Vortex thoroughly to create a uniform suspension.
-
-
Administration.
-
Administer the formulation to the mice via oral gavage immediately after preparation.
-
The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
Protocol 2: Oral Gavage Administration in Mice
This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device
-
Appropriately sized gavage needle (flexible or stainless steel with a ball tip)
-
Syringe with the prepared this compound formulation
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the formulation to administer. .
-
-
Restraint:
-
Securely restrain the mouse to prevent movement and injury. The head and neck should be gently extended to create a straight path to the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Logic diagram for the this compound formulation strategy.
References
- 1. Studies on the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Reutericyclin Isoforms (R and S)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (R) and (S) isoforms of Reutericyclin, a tetramic acid derivative with antimicrobial properties. While research has established this compound as a potent antimicrobial agent, emerging evidence highlights significant differences in the activity profiles of its stereoisomers. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action to aid in further research and development.
Data Presentation: A Comparative Overview
Direct comparative studies analyzing the biological activities of the (R) and (S) isoforms of this compound in parallel are limited. The following tables summarize the available data from various studies. It is important to note that variations in experimental conditions between studies may influence the results.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | (R)-Reutericyclin MIC (µg/mL) | (S)-Reutericyclin MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | Data not available | Inhibitory effect observed | [1] |
| Clostridium difficile | 0.09 - 0.5 | > 62.5 | [1] |
| Listeria monocytogenes | Data not available | No inhibitory effect | [1] |
| Escherichia coli | Data not available | No inhibitory effect | [1] |
| Enterococcus faecium | Data not available | No inhibitory effect | [1] |
| Staphylococcus aureus | Data not available | No inhibitory effect | [1] |
| Streptococcus agalactiae | Data not available | No inhibitory effect | [1] |
| Pseudomonas aeruginosa | Data not available | No inhibitory effect | [1] |
| Propionibacterium acnes | Data not available | No inhibitory effect | [1] |
| Lactobacillus sanfranciscensis | 0.75 ± 0.14 (racemic mixture) | Data not available | [2] |
Note: The majority of early studies on this compound did not specify the isoform used, though it is often presumed to be the naturally produced (R)-isoform or a racemic mixture. The study on (S)-Reutericyclin suggests a significantly narrower spectrum of activity compared to what has been broadly reported for "this compound".[1][3]
Table 2: Comparative Cytotoxicity and Hemolytic Activity
| Compound | Cytotoxicity IC50 (Vero cells, µg/mL) | Hemolytic Activity EC50 (Sheep RBCs, µg/mL) | Selectivity Index (IC50/MIC against S. aureus) | Reference |
| This compound | 7.5 | Data not available | 10 | [4][5] |
| Analog 7 | >12.5 | ~22 | >125 | [4] |
The lack of specific data for each isoform underscores a critical gap in the understanding of their therapeutic potential and safety profiles.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of this compound Stock Solutions:
-
Prepare a stock solution of each this compound isoform (R and S) in a suitable solvent, such as a mixture of isopropanol and water (e.g., 80:20).[6] The concentration should be accurately determined.
b. Preparation of Bacterial Inoculum:
-
Culture the test bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common pathogens) to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Broth Microdilution Procedure:
-
Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the this compound isoform stock solutions in the microtiter plate to achieve a range of desired concentrations.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
d. Incubation and Interpretation:
-
Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the this compound isoform at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (Vero Cell Line)
This assay assesses the cytotoxic effect of the this compound isoforms on a mammalian cell line, providing an indication of their potential toxicity to host cells.
a. Cell Culture and Seeding:
-
Culture Vero cells (African green monkey kidney epithelial cells) in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the Vero cells into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere and form a monolayer overnight.
b. Treatment with this compound Isoforms:
-
Prepare serial dilutions of the (R) and (S) this compound isoforms in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound isoforms.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.
c. Incubation and Viability Assessment (MTT Assay):
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
d. Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Mechanism of Action: Proton Antiport
This compound acts as a proton ionophore, disrupting the proton motive force across the bacterial cytoplasmic membrane. This leads to the dissipation of the transmembrane pH gradient, which is essential for cellular energy production and other vital functions.
Caption: Mechanism of this compound as a proton antiport agent.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound isoforms.
Caption: Workflow for MIC determination of this compound isoforms.
Logical Relationship: Biological Activity Comparison
This diagram outlines the logical flow for a comprehensive comparative study of this compound isoforms.
Caption: Logical framework for comparing this compound isoforms.
References
- 1. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the Biological Activity of this compound: a Membrane-Active Antibiotic from Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
Reutericyclin: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals: An In-depth Evaluation of Reutericyclin's Antimicrobial Performance
This compound, a novel tetramic acid derivative produced by Lactobacillus reuteri, has emerged as a promising antimicrobial agent with a unique mechanism of action. This guide provides a comprehensive comparison of this compound's efficacy against various antibiotic-resistant bacterial strains, supported by available experimental data. We delve into its performance against critical pathogens, detail the experimental methodologies used for its evaluation, and present its mechanism of action through clear visualizations.
Performance Against Key Resistant Strains: A Data-Driven Comparison
This compound exhibits potent activity primarily against Gram-positive bacteria, including notoriously resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its efficacy against Vancomycin-Resistant Enterococci (VRE) and Carbapenem-Resistant Enterobacteriaceae (CRE) is less documented and appears to be limited, particularly concerning CRE.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, including antibiotic-resistant phenotypes. This data is compiled from multiple studies to provide a comparative overview.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Methicillin-Susceptible | 0.8 | Vancomycin | 0.8 | [1] |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.8 - 1.6 | Vancomycin | 0.8 - 1.6 | [1] |
| Staphylococcus aureus (MRSA) | Mupirocin-Resistant (low level) | 0.8 | Mupirocin | >400 | [1] |
| Staphylococcus aureus (MRSA) | Mupirocin-Resistant (high level) | 1.6 | Mupirocin | >400 | [1] |
| Enterococcus faecalis | - | 0.05 mg/L | - | - | [2] |
| Enterococcus faecium | - | No activity | - | - | [3] |
| Gram-Negative Bacteria | General | Resistant | - | - | [4][5] |
Note: The efficacy of this compound against VRE is not well-established, with one study indicating no activity against Enterococcus faecium[3]. Its activity against CRE is expected to be negligible due to the protective outer membrane of Gram-negative bacteria[4][5].
Mechanism of Action: A Proton Ionophore
This compound's antimicrobial activity stems from its function as a proton ionophore. It disrupts the bacterial cell membrane's proton motive force by dissipating the transmembrane proton gradient. This action is distinct from many conventional antibiotics that target specific enzymatic pathways.
Caption: Mechanism of action of this compound as a proton ionophore.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted for hydrophobic compounds like this compound.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., 50% ethanol) to a high concentration (e.g., 1280 µg/mL).
2. Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column. This creates a range of this compound concentrations.
3. Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Incubate the plates at 37°C for 18-24 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
1. Preparation:
-
Prepare tubes containing MHB with this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
2. Inoculation:
-
Inoculate each tube with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.
3. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
4. Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
5. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Biofilm Eradication Assay
This protocol assesses the ability of an antimicrobial agent to eradicate established biofilms.
1. Biofilm Formation:
-
Dispense a standardized bacterial suspension (e.g., 1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
2. Treatment:
-
Gently remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add fresh growth medium containing various concentrations of this compound to the wells. Include a control well with no this compound.
3. Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 24 hours).
4. Quantification of Viable Biofilm Bacteria:
-
After incubation, remove the this compound-containing medium and wash the wells with PBS.
-
Add a fresh growth medium and use a sterile scraper or sonication to dislodge the biofilm bacteria.
-
Perform serial dilutions and plate to determine the number of viable bacteria (CFU/mL) remaining in the biofilm.
5. Interpretation:
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log₁₀) in the number of viable bacteria in the biofilm compared to the untreated control.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antimicrobial compound like this compound.
Caption: A generalized experimental workflow for antimicrobial drug discovery.
Conclusion
This compound demonstrates significant promise as an antimicrobial agent against a range of Gram-positive pathogens, including antibiotic-resistant strains like MRSA. Its unique mode of action as a proton ionophore makes it an attractive candidate for further development, as it may be less prone to the development of resistance compared to antibiotics with more specific cellular targets. However, its efficacy against VRE requires further investigation, and it is unlikely to be effective against CRE. The provided experimental protocols offer a standardized framework for future research and comparative studies, which are crucial for fully elucidating the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the safety and toxicity profile of Reutericyclin for food applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the safety and toxicity profile of Reutericyclin, a novel antimicrobial agent, against established food preservatives. While this compound, produced by Lactobacillus reuteri, shows promise as a biopreservative, a comprehensive evaluation of its safety is paramount for its application in food. This document summarizes the available data for this compound and compares it with widely used preservatives such as nisin, natamycin, sorbic acid, and benzoic acid. A critical finding of this guide is the notable absence of standardized toxicological data for this compound, a crucial gap that needs to be addressed for its regulatory approval and safe implementation in the food industry.
Executive Summary
This compound is a tetramic acid derivative with potent antimicrobial activity, primarily against Gram-positive bacteria.[1][2] Its mode of action involves acting as a proton ionophore, which dissipates the transmembrane proton potential in susceptible bacteria.[2] Strains of L. reuteri that produce this compound are utilized in food fermentations, suggesting a potential for its safe use.[2] However, direct, quantitative toxicological studies on purified this compound are conspicuously absent from the public domain. In contrast, established preservatives like nisin, natamycin, sorbic acid, and benzoic acid have undergone extensive safety assessments, including acute, sub-chronic, and genotoxicity studies, with well-documented results. This guide will present the available information in a comparative format to highlight the current state of knowledge and underscore the areas requiring further investigation for this compound.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its comparators. The lack of data for this compound is a significant finding of this review.
| Preservative | Acute Oral Toxicity (LD50) | Sub-Chronic Toxicity (NOAEL) | Genotoxicity (Ames Test) |
| This compound | Data not available | Data not available | Data not available |
| Nisin | ~8.81 - 9.2 g/kg (rat)[3] | 225 mg/kg bw/day (90-day rat study)[4] | Negative[5] |
| Natamycin | ≥2300 mg/kg (rat)[6] | 500 mg/kg/day (2-year rat study)[6] | Negative[5] |
| Sorbic Acid | ~4950 - 7360 mg/kg (rat)[7][8] | 10% in diet (rats, mice, dogs)[9] | Mixed results, generally considered non-mutagenic in vivo[9] |
| Benzoic Acid | Data not available in sources, but considered low toxicity | ~25 mg/kg-day (human study)[10] | Not classified as a mutagen[11] |
In Vivo Effects of this compound on Gut Microbiota
While standardized toxicity data is lacking, some in vivo studies in animal models have investigated the effect of this compound on the gut microbiome. One study reported that oral administration of the (S)-isoform of this compound to mice resulted in a shift in the gut microbiome towards dysbiosis.[2] This included a decrease in butyrate-producing bacteria and a trend towards reduced alpha diversity. Conversely, other studies using this compound-producing L. reuteri strains in piglets have shown modulation of the gut microbiota, including a reduction in Enterobacteriaceae, which is often considered beneficial.[2] These seemingly contradictory findings may be attributable to the different isoforms of this compound, the delivery method (purified compound vs. producing organism), and the animal model used.
Experimental Protocols
To facilitate future research and ensure standardized assessment of this compound's safety, this section outlines the methodologies for key toxicological experiments based on internationally recognized guidelines.
Acute Oral Toxicity Study (as per OECD Guideline 423)
This test provides information on the adverse effects of a single oral dose of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step to classify the substance's toxicity.[12][13]
-
Test Animals: Typically, rats of a single sex (usually females) are used.[12]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally in a single dose.
-
A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12][14]
-
The outcome of the first step determines the dose for the next step, if necessary.
-
-
Endpoint: The test allows for the determination of the LD50 (Lethal Dose 50%) cut-off value for classification.[15]
Sub-Chronic Oral Toxicity Study (90-Day Study, as per OECD Guideline 408)
This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.
-
Principle: The test substance is administered daily to several groups of experimental animals at different dose levels for 90 days.[16]
-
Test Animals: Typically, rodents (rats) of both sexes are used.
-
Procedure:
-
The test substance is administered orally, usually mixed in the diet, drinking water, or by gavage.
-
At least three dose levels and a control group are used.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food/water consumption are recorded weekly.
-
Hematological and clinical biochemistry parameters are analyzed at the end of the study.
-
A comprehensive gross necropsy and histopathological examination of organs and tissues are performed.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance to induce gene mutations.
-
Principle: The test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[17][18][19][20]
-
Procedure:
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.[18]
In Vitro Mammalian Cell Gene Mutation Test (as per OECD Guideline 476/490)
This test detects gene mutations induced by chemical substances in cultured mammalian cells.
-
Principle: The assay measures forward mutations in a specific gene, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene or the thymidine kinase (TK) gene.[22][23][24]
-
Test Cells: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.[25]
-
Procedure:
-
The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
After a suitable expression period to allow for the manifestation of mutations, the cells are cultured in a selective medium that allows only the mutant cells to grow.[22]
-
The number of mutant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it induces a concentration-related increase in the mutant frequency.[22]
Visualizations
Caption: Mechanism of this compound's antimicrobial action.
Caption: A typical workflow for assessing the safety of a new food additive.
Conclusion and Future Directions
This compound presents an interesting profile as a potential natural food preservative due to its targeted antimicrobial activity. However, the current body of scientific literature reveals a significant gap in our understanding of its safety and toxicity. For this compound to be considered a viable and safe alternative to established preservatives, a comprehensive toxicological evaluation according to international guidelines is imperative. This should include, at a minimum, studies on its acute and sub-chronic oral toxicity, as well as a battery of genotoxicity tests. Furthermore, the conflicting reports on its effects on the gut microbiome warrant further investigation to understand the impact of different isoforms and delivery systems. Researchers and developers in the food industry are strongly encouraged to undertake these studies to build a robust safety profile for this compound, which will be essential for gaining regulatory approval and ensuring consumer confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nisin ZP, a Bacteriocin and Food Preservative, Inhibits Head and Neck Cancer Tumorigenesis and Prolongs Survival | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natamycin - Wikipedia [en.wikipedia.org]
- 7. ingredi.com [ingredi.com]
- 8. atpgroup.com [atpgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. nj.gov [nj.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 19. nib.si [nib.si]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. enamine.net [enamine.net]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jrfglobal.com [jrfglobal.com]
- 25. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Safety Operating Guide
Proper Disposal of Reutericyclin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Reutericyclin, a heat-stable tetramic acid derivative antimicrobial agent. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
Core Safety and Handling Principles
This compound, while classified as not a hazardous substance or mixture in its pure form according to its Safety Data Sheet, requires careful handling and disposal, particularly in concentrated forms or when mixed with other laboratory reagents.[1] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2][3][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound in any form.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. In case of contact with eyes or skin, rinse thoroughly with water.[1]
-
Consult Institutional Guidelines: These procedures are a general guide. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[2][4]
This compound Waste Categorization and Disposal Procedures
The heat and pressure stability of this compound renders standard autoclaving ineffective for its degradation. Therefore, all this compound waste must be treated as chemical waste.[2][4]
Table 1: this compound Waste Streams and Disposal Methods
| Waste Stream | Description | Disposal Procedure |
| Solid this compound | Pure, solid (powder) form of this compound. | Treat as chemical waste. Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Concentrated Stock Solutions | This compound dissolved in solvents (e.g., DMSO, isopropanol/water). | Treat as hazardous chemical waste.[2][4] Collect in a designated, sealed, and properly labeled solvent waste container. Do not mix with incompatible chemicals. |
| Contaminated Labware (Solid) | Pipette tips, tubes, flasks, gloves, etc., contaminated with this compound. | Place in a designated, sealed biohazard or chemical waste bag and dispose of according to institutional chemical waste procedures. |
| Aqueous Solutions (Low Concentration) | Media, buffers, or other aqueous solutions containing low concentrations of this compound. | Do not pour down the drain. Treat as chemical waste. Collect in a clearly labeled, sealed container for aqueous chemical waste. |
Step-by-Step Disposal Protocol for this compound Waste
-
Segregation: At the point of generation, separate this compound waste from other laboratory waste streams.
-
Containment:
-
Solid Waste: Place in a robust, leak-proof container with a secure lid. Label the container clearly as "this compound Waste (Solid)."
-
Liquid Waste: Use a designated, compatible chemical waste container. For concentrated stock solutions, use a solvent waste container. For aqueous solutions, use an aqueous chemical waste container. Ensure containers are clearly labeled with "this compound Waste (Liquid)" and the solvent if applicable.
-
-
Labeling: All waste containers must be labeled with the following information:
-
Waste Type: "Chemical Waste"
-
Contents: "this compound" (and any other chemical components)
-
Hazard Information: "Caution: Heat-Stable Antimicrobial"
-
Date of Accumulation
-
Principal Investigator/Laboratory Contact Information
-
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS office.
Experimental Data on this compound Properties
Understanding the physicochemical properties of this compound is crucial for its safe handling and disposal.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Citation |
| Molecular Formula | C₂₀H₃₁NO₄ | [1] |
| Molecular Weight | 349.46 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Poorly soluble in water. Soluble in DMSO and isopropanol/water mixtures. | |
| Stability | Heat- and pressure-stable. Stock solutions are stable for months at -20°C or -80°C. | |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of different forms of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Reutericyclin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for Reutericyclin, a tetramic acid antibiotic. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety Information
According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture . However, standard laboratory best practices for handling chemical compounds should always be observed.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the following PPE is mandatory to prevent potential contamination and ensure personal safety during handling.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for handling non-hazardous powders and solutions. |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes or aerosolized powder during weighing and solution preparation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
First Aid Measures
In the event of accidental exposure, follow these procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Solution Preparation
This section provides a step-by-step guide for the safe handling and preparation of this compound solutions.
Experimental Workflow: From Receipt to Use
Caption: Workflow for the safe preparation and use of this compound solutions.
Protocol for Preparing a this compound Stock Solution
-
Preparation of Workspace :
-
Ensure the chemical balance is clean and calibrated.
-
Designate a clean area on the laboratory bench for handling the powder.
-
Have all necessary equipment ready: appropriate solvent, volumetric flasks, sterile spatulas, and weigh boats.
-
-
Weighing this compound :
-
Don all required PPE (lab coat, nitrile gloves, safety glasses).
-
Tare the balance with a clean weigh boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
-
Dissolution :
-
Add a small amount of the chosen solvent (e.g., isopropanol-water (80:20)) to a beaker or volumetric flask.
-
Quantitatively transfer the weighed this compound powder into the solvent.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.
-
Gently swirl the flask until the powder is completely dissolved. A sonicator may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the final desired volume.
-
-
Storage :
-
Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.
-
Prepare Bacterial Inoculum :
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions :
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum.
-
-
Inoculation and Incubation :
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determine MIC :
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Mechanism of Action
This compound acts as a proton ionophore, disrupting the proton motive force across the cytoplasmic membrane of susceptible Gram-positive bacteria. This leads to the dissipation of the transmembrane pH gradient, ultimately inhibiting cellular processes and leading to cell death.
Caption: this compound acts as a proton ionophore, disrupting the bacterial cell membrane potential.
Disposal Plan
As this compound is not classified as hazardous waste, standard disposal procedures for non-hazardous chemicals should be followed. Always adhere to your institution's specific waste disposal guidelines.
Decontamination
-
Work Surfaces : After handling, wipe down all work surfaces with a 70% ethanol solution or a suitable laboratory disinfectant.
-
Glassware : Wash all contaminated glassware with a laboratory-grade detergent and rinse thoroughly with purified water.
Waste Disposal
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in the designated non-hazardous solid chemical waste container. |
| Empty this compound Vials | Deface the label and dispose of in the regular laboratory glass waste. |
| Aqueous Solutions | For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety office for approval for drain disposal with copious amounts of water. Otherwise, collect in a designated non-hazardous aqueous waste container. |
| Contaminated Consumables (e.g., gloves, weigh boats, pipette tips) | Dispose of in the regular laboratory solid waste stream, unless they have come into contact with biohazardous materials. |
| Biohazardous Waste (e.g., inoculated microtiter plates) | Decontaminate by autoclaving before disposal in the appropriate biohazardous waste stream. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
